3-Amino-9H-pyrido[3,4-b]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-pyrido[3,4-b]indol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMPOJSWOINMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=NC=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224356 | |
| Record name | 3-Aminonorharman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73834-77-2 | |
| Record name | 9H-Pyrido[3,4-b]indol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73834-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminonorharman | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073834772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminonorharman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminonorharman | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89GRX55RRD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-9H-pyrido[3,4-b]indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-9H-pyrido[3,4-b]indole, also known as 3-Amino-β-carboline or Norharman-3-amine, is a heterocyclic amine belonging to the β-carboline family of compounds. This class of molecules has garnered significant interest in the scientific community due to its diverse biological activities, including potential applications in the fields of neurology and oncology. A thorough understanding of its physicochemical properties is paramount for its development as a therapeutic agent or a research tool. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of a potential signaling pathway it may modulate.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Light yellow to yellow to green crystalline powder | |
| Melting Point | 291 °C | |
| pKa (Predicted for Norharman) | 15.44 ± 0.30 | [2] |
| LogP (for Norharman) | 3.170 | [2] |
| Aqueous Solubility | Data not available |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is essential for its application in research and drug development. The following sections detail the standard experimental methodologies for measuring pKa, LogP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a reliable method for its determination.[3][4][5]
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution. The initial concentration should be accurately known.
-
Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa is then calculated from the pH at the half-equivalence point. For a molecule with multiple ionizable groups, multiple pKa values can be determined.
Determination of LogP by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with hydrophobic pockets of proteins. The shake-flask method is the gold standard for its experimental determination.[6][7][8][9]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.
-
Equilibration: The flask is shaken at a constant temperature for a sufficient period (typically 24 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility by Shake-Flask Method
Aqueous solubility is a critical property that affects the bioavailability and formulation of a drug candidate. The thermodynamic solubility, which represents the true equilibrium solubility, is typically determined using the shake-flask method.[10][11][12]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Solubility Value: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Biological Activity and Potential Signaling Pathway
Derivatives of the 9H-pyrido[3,4-b]indole scaffold have been investigated for their anticancer properties.[13][14][15] One of the proposed mechanisms of action involves the inhibition of the MDM2 protein, a key negative regulator of the p53 tumor suppressor.[13][14][16] Inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells. While the specific interaction of this compound with MDM2 requires experimental validation, the following diagram illustrates a plausible signaling pathway based on the activity of related compounds.
Conclusion
This technical guide has provided a detailed overview of the known physicochemical properties of this compound, along with standardized experimental protocols for the determination of its key parameters. The presented information underscores the importance of experimental validation of properties such as pKa, LogP, and aqueous solubility to facilitate its further development in medicinal chemistry and related fields. The potential modulation of the MDM2-p53 signaling pathway highlights a promising avenue for future research into its biological activities. This guide serves as a valuable resource for researchers and scientists working with this and related β-carboline compounds.
References
- 1. 9H-Pyrido(3,4-b)indol-3-amine | C11H9N3 | CID 119537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-PYRIDO[3,4-B]INDOLE CAS#: 244-63-3 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Amino-9H-pyrido[3,4-b]indole from Tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Amino-9H-pyrido[3,4-b]indole, also known as norharman, from the essential amino acid tryptophan. This document details the core synthetic methodologies, presents quantitative data, and elucidates the relevant biological signaling pathways, making it an essential resource for professionals in chemical synthesis and drug discovery.
Introduction
This compound and its derivatives, belonging to the β-carboline class of compounds, are of significant interest in medicinal chemistry.[1] These scaffolds are present in various natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, neurological, and antimicrobial properties.[1][2] Their structural resemblance to endogenous molecules allows them to interact with various biological targets, making them privileged structures in drug development.[2] This guide focuses on the primary synthetic route to the core this compound structure from tryptophan, a readily available and chiral starting material.
Core Synthesis: The Pictet-Spengler Reaction
The cornerstone for the synthesis of the pyrido[3,4-b]indole scaffold from tryptophan is the Pictet-Spengler reaction.[3][4] This reaction involves the condensation of a β-arylethylamine (in this case, tryptophan or its derivatives) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization to form a tetrahydro-β-carboline.[3][4] Subsequent oxidation yields the aromatic β-carboline, norharman.
General Reaction Mechanism
The reaction proceeds through the following key steps:
-
Imine Formation: The amino group of the tryptophan derivative nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, forming an iminium ion intermediate under acidic conditions.[3]
-
Intramolecular Cyclization: The electron-rich indole ring of the tryptophan moiety attacks the electrophilic iminium ion, leading to the formation of a new six-membered ring.[3]
-
Deprotonation: Loss of a proton re-aromatizes the indole ring system, yielding the tetrahydro-β-carboline product.[3]
-
Oxidation (Aromatization): The tetrahydro-β-carboline is then oxidized to the fully aromatic this compound. This step can be achieved using various oxidizing agents or catalytic dehydrogenation.
dot
Experimental Protocols
Detailed methodologies for the synthesis are crucial for reproducibility and optimization. Below are representative experimental protocols for the synthesis of tetrahydro-β-carbolines and their subsequent aromatization.
Protocol 1: Classical Pictet-Spengler Condensation of L-Tryptophan Methyl Ester
This protocol describes a typical acid-catalyzed Pictet-Spengler reaction.
Materials:
-
L-Tryptophan methyl ester
-
Appropriate aldehyde (e.g., formaldehyde, benzaldehyde)
-
Ammonium chloride (NH4Cl)
-
Anhydrous methanol (MeOH)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4)
Procedure:
-
L-tryptophan methyl ester is prepared by the esterification of L-tryptophan using thionyl chloride (SOCl2) and methanol.[5]
-
The resulting L-tryptophan methyl ester is dissolved in anhydrous methanol.
-
The aldehyde (1.0 equivalent) and ammonium chloride (catalytic amount) are added to the solution.[5]
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux) for a designated time (typically several hours to overnight).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tetrahydro-β-carboline.
-
The crude product is purified by flash chromatography on silica gel.
Protocol 2: Microwave-Assisted Pictet-Spengler Reaction
Microwave irradiation can significantly accelerate the Pictet-Spengler reaction, often leading to higher yields and cleaner products in shorter reaction times.
Materials:
-
Tryptamine or Tryptophan derivative
-
Aldehyde
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a microwave-safe vessel, the tryptamine or tryptophan derivative, aldehyde (1.0 equivalent), 1,2-dichloroethane, and trifluoroacetic acid are combined.[6][7]
-
The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-150°C) for a short duration (e.g., 10-20 minutes).[6]
-
After cooling, the resulting precipitate, the tetrahydro-β-carboline salt, is collected by filtration.[6]
-
This method often yields a product of high purity, negating the need for extensive purification like column chromatography.[6]
Aromatization of Tetrahydro-β-carbolines
The final step to obtain this compound is the oxidation of the tetrahydro-β-carboline intermediate.
Materials:
-
Tetrahydro-β-carboline
-
Palladium on carbon (Pd/C, 10%)
-
Solvent (e.g., xylene, ethanol)
Procedure:
-
The tetrahydro-β-carboline is dissolved in a suitable high-boiling solvent like xylene.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired this compound.
Data Presentation
Quantitative data from various synthetic approaches are summarized below to facilitate comparison.
Table 1: Yields of Tetrahydro-β-carboline Synthesis via Pictet-Spengler Reaction
| Starting Tryptophan Derivative | Aldehyde/Ketone | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Tryptamine | Various aldehydes | HFIP (solvent and catalyst) | Reflux, anhydrous | High yields | [7] |
| Tryptamine | Arylaldehydes | NH4Cl / Anhydrous MeOH | Not specified | up to 90% | [5] |
| Tryptamine/Tryptophan | Various aldehydes | DCE / TFA | Microwave, 100°C | up to 99% | [6] |
| D-Tryptophan methyl ester HCl | Piperonal | Various solvents | Not specified | up to 82% (overall) | [8] |
| L-Tryptophan methyl ester | Aliphatic/Aromatic aldehydes | Polar protic solvents | Not specified | Not specified | [9] |
| 5-Hydroxy-L-tryptophan | Substituted phenylglyoxals | Not specified | Not specified | Moderate yields | [10] |
Table 2: Spectroscopic Data for Representative β-Carboline Derivatives
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Reference |
| 1-(Hydroxymethyl)-β-carboline-3-carboxylic acid | 11.89 (s, 1H), 8.84 (s, 1H), 8.37 (d, J=7.8 Hz, 1H), 7.71 (d, J=8.4 Hz, 1H), 7.59 (dd, J=8.2, 7.1 Hz, 1H), 7.30 (dd, J=7.8, 7.2 Hz, 1H), 5.03 (s, 2H) | 167.15, 144.74, 141.53, 135.32, 133.38, 129.41, 128.98, 122.48, 121.37, 120.59, 116.77, 113.08, 63.39 | [11] |
| 1-(1-Hydroxyethyl)-β-carboline-3-carboxylic acid | 11.77 (s, 1H), 8.81 (s, 1H), 8.36 (d, J=7.9 Hz, 1H), 7.74 (d, J=8.3 Hz, 1H), 7.58 (dd, J=8.3, 7.6 Hz, 1H), 7.29 (dd, J=7.9, 7.6 Hz, 1H), 5.28 (m, 1H), 1.57 (d, J=6.6 Hz, 3H) | 166.78, 147.97, 141.06, ~135, 133.65, 128.60, 128.41, 121.84, 120.82, 119.99, 115.94, 112.71, 68.73, 23.09 | [11] |
| 1-(Hydroxymethyl)-β-carboline | 11.36 (s, 1H), 8.24 (d, J=5.1 Hz, 1H), 8.21 (d, J=8.0 Hz, 1H), 8.01 (d, J=5.1 Hz, 1H), 7.66 (d, J=8.3 Hz, 1H), 7.52 (dd, J=8.3, 7.5 Hz, 1H), 7.22 (dd, J=8.0, 7.5 Hz, 1H), 4.96 (s, 2H) | 144.93, 140.53, 136.85, 133.46, 127.92, 127.88, 121.51, 120.54, 119.11, 113.75, 112.24, 63.53 | [11] |
Biological Signaling Pathways
3-Amino-9H-pyrido[3,4-b]indoles exert their biological effects by modulating key signaling pathways implicated in cell proliferation, survival, and apoptosis. Two prominent pathways targeted by this class of compounds are the MDM2-p53 pathway and the Histone Deacetylase (HDAC) signaling cascade.
Inhibition of the MDM2-p53 Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation.[2] Certain pyrido[3,4-b]indole derivatives have been identified as inhibitors of the MDM2-p53 interaction.[2][12] By binding to MDM2, these compounds prevent the degradation of p53, leading to its accumulation and the subsequent activation of p53-mediated apoptosis in cancer cells.
dot
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[13] Aberrant HDAC activity is often observed in cancer, leading to the silencing of tumor suppressor genes.[13] Norharman and its derivatives have been shown to act as HDAC inhibitors.[14] By inhibiting HDACs, these compounds lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[13][15]
dot
Conclusion
The synthesis of this compound from tryptophan via the Pictet-Spengler reaction is a robust and versatile method for accessing this important heterocyclic scaffold. The development of modern techniques such as microwave-assisted synthesis has further enhanced the efficiency of this transformation. The demonstrated ability of norharman and its derivatives to modulate critical cancer-related signaling pathways, such as the MDM2-p53 axis and HDAC-mediated gene expression, underscores their potential as valuable leads in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore the synthesis and biological applications of this promising class of molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of Novel 1-Substituted β- Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 11. Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The molecular mechanism of HDAC inhibitors in anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of novel β-carboline-based hydroxamate derivatives as HDAC inhibitors with DNA damage and apoptosis inducing abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Amino-9H-pyrido[3,4-b]indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 3-Amino-9H-pyrido[3,4-b]indole (also known as 3-aminonorharman or 3-amino-β-carboline), a versatile heterocyclic compound.[1] With applications in medicinal chemistry and material science, particularly as a scaffold for novel pharmaceuticals targeting neurological disorders and cancer, a thorough understanding of its structural characterization is paramount.[1] This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for acquiring this data, and presents a logical workflow for the comprehensive spectroscopic evaluation of this molecule.
Molecular Structure and Spectroscopic Overview
This compound is a tricyclic aromatic amine with the molecular formula C₁₁H₉N₃ and a molecular weight of approximately 183.21 g/mol .[1] Its structure, comprising an indole nucleus fused to a pyridine ring with an amino substituent, gives rise to a distinct spectroscopic fingerprint.
-
NMR Spectroscopy reveals the number and connectivity of hydrogen and carbon atoms, providing a detailed map of the molecular skeleton.
-
Infrared (IR) Spectroscopy identifies the key functional groups present, such as the N-H bonds of the amine and indole groups and the characteristic vibrations of the aromatic rings.
-
Mass Spectrometry (MS) determines the molecular weight and provides insight into the compound's stability and fragmentation patterns under ionization.
The general workflow for the spectroscopic analysis of this compound is illustrated below.
References
An In-Depth Technical Guide on the Mechanism of Action of 3-Amino-9H-pyrido[3,4-b]indole in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-9H-pyrido[3,4-b]indole, also known as Norharmane, is a β-carboline alkaloid that has garnered significant interest in oncology research due to its potential as an anticancer agent. This technical guide provides a comprehensive overview of the molecular mechanisms through which Norharmane and its derivatives exert their cytotoxic effects on cancer cells. The information presented herein is intended to support further research and drug development efforts in this promising area.
Core Anticancer Mechanisms
This compound employs a multi-pronged attack on cancer cells, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in DNA replication and repair.
Cytotoxicity and Antiproliferative Activity
The cytotoxic potential of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a broad spectrum of activity against various cancer types.
| Compound Class | Cancer Type | Cell Line(s) | IC50 Range | Reference(s) |
| Pyrido[3,4-b]indole Derivatives | Breast Cancer | MDA-MB-231, MCF-7 | 0.83 µM - 79.4 µM | [1] |
| Pyrido[3,4-b]indole Derivatives | Lung Cancer | A549 | 0.73 µM - 66.5 µM | [1] |
| Pyrido[3,4-b]indole Derivatives | Colon Cancer | HCT116 | Down to 130 nM | [2] |
| Pyrido[3,4-b]indole Derivatives | Melanoma | WM164, A375 | Down to 130 nM | [2] |
| Pyrido[3,4-b]indole Derivatives | Pancreatic Cancer | HPAC, MIA PaCa-2, Panc-1 | Down to 200 nM | [2] |
| 9-aryl-5H-pyrido[4,3-b]indole Derivatives | Gastric Adenocarcinoma | SGC-7901 | Micromolar range | [3] |
| 9-aryl-5H-pyrido[4,3-b]indole Derivatives | Cervical Carcinoma | HeLa | IC50 of 8.7 ± 1.3 μM for compound 7k | [3] |
| 9-aryl-5H-pyrido[4,3-b]indole Derivatives | Breast Cancer | MCF-7 | Micromolar range | [3] |
| Norharmane | - | - | ED50 for Topo I: 34.4 µg/ml | [4] |
Induction of Apoptosis
A primary mechanism of action for this compound is the induction of programmed cell death, or apoptosis. This is achieved through both intrinsic and extrinsic pathways, characterized by the activation of a cascade of caspases.
The apoptotic process initiated by Norharmane and its analogs involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, related indole compounds have been shown to increase the expression of Fas/Fas ligand, leading to the activation of caspase-8 and caspase-3.[5][6] Furthermore, the intrinsic pathway is triggered by the release of cytochrome c from the mitochondria, which activates caspase-9. The activation of these executioner caspases ultimately leads to the cleavage of critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[7] Studies on related β-carboline alkaloids like harmaline have demonstrated a significant increase in the sub-G1 apoptotic cell population following treatment.[8]
Cell Cycle Arrest at G2/M Phase
This compound and its derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M transition.[2][8] This prevents cancer cells from entering mitosis and undergoing cell division. The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins.
Studies on related β-carboline alkaloids, such as harmaline, have demonstrated an upregulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[8] p21, in turn, can inhibit the activity of cyclin B1-Cdk1 complexes, which are essential for the G2/M transition.[9] Furthermore, these compounds can downregulate the expression of Cdc25C, a phosphatase that activates the cyclin B1-Cdk1 complex.[5][8] The collective effect of these molecular changes is a halt in the cell cycle at the G2/M checkpoint, preventing cellular proliferation.
Molecular Targets and Signaling Pathways
The anticancer activity of this compound is attributed to its interaction with several key molecular targets and its modulation of critical signaling pathways.
Inhibition of Topoisomerases
Norharmane has been identified as an inhibitor of both topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication and transcription.[4] By inhibiting these enzymes, Norharmane can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis. The inhibitory concentrations (ED50) for Norharmane against topoisomerase I and II have been reported to be 34.4 µg/ml and significantly higher, respectively.[4] It is important to note that Norharmane acts as a catalytic inhibitor and does not stabilize the topoisomerase-DNA cleavable complex, distinguishing its mechanism from that of topoisomerase poisons.[4]
Modulation of MDM2-p53 Interaction
Computational docking studies have suggested that pyrido[3,4-b]indole derivatives can bind to the murine double minute 2 (MDM2) protein.[2][10] MDM2 is a key negative regulator of the p53 tumor suppressor protein. By binding to MDM2, these compounds may disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53.[11] Activated p53 can then transcriptionally activate genes involved in cell cycle arrest (e.g., p21) and apoptosis, contributing to the anticancer effects of these compounds. While this interaction is a promising area of investigation, experimental validation of Norharmane as a direct MDM2 inhibitor is still required.
Impact on MAPK and PI3K/Akt/FOXO3a Signaling Pathways
While direct evidence for this compound is still emerging, studies on the related β-carboline alkaloid harmine suggest a role in modulating the MAPK and PI3K/Akt/FOXO3a signaling pathways. The MAPK pathway is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[12][13] Inhibition of this pathway can lead to decreased cancer cell growth.
The PI3K/Akt pathway is another critical survival pathway frequently dysregulated in cancer. Akt can phosphorylate and inactivate the FOXO3a transcription factor, a tumor suppressor that promotes the expression of genes involved in cell cycle arrest and apoptosis.[14][15] By potentially inhibiting the PI3K/Akt pathway, Norharmane and its analogs may lead to the activation of FOXO3a and subsequent induction of apoptosis.[16][17]
Generation of Reactive Oxygen Species (ROS)
Several indole-containing compounds have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells.[7][18] Elevated levels of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and ultimately triggering apoptosis. While the direct ROS-generating capacity of this compound requires further specific investigation, this represents a plausible additional mechanism contributing to its anticancer activity. The induction of ROS can be a double-edged sword, as it can also contribute to genomic instability.[19]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for evaluating the anticancer effects of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell.
-
Procedure:
-
Treat cancer cells with this compound for the desired time.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark.
-
Analyze the samples using a flow cytometer.
-
The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., caspases, PARP, Bcl-2 family members).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Topoisomerase Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerases.
-
Principle: Topoisomerases relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form.
-
Procedure:
-
Incubate supercoiled plasmid DNA with topoisomerase I or II in the presence or absence of this compound.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
A decrease in the amount of relaxed DNA and a corresponding increase in supercoiled DNA indicates topoisomerase inhibition.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of anticancer compounds with a multifaceted mechanism of action. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key cellular enzymes highlights their potential for further development.
Future research should focus on several key areas:
-
In vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess the therapeutic potential and pharmacokinetic properties of these compounds.
-
Target Validation: Conducting further experimental studies to definitively validate the interaction of Norharmane with MDM2 and to elucidate its precise effects on the MAPK and PI3K/Akt/FOXO3a signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency, selectivity, and drug-like properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to potentially overcome drug resistance and enhance treatment efficacy.
A deeper understanding of the intricate molecular mechanisms of this compound will be instrumental in advancing its development as a novel and effective anticancer therapeutic.
References
- 1. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of beta- and gamma-carboline derivatives of DNA topoisomerase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel mechanism of harmaline on inducing G2/M cell cycle arrest and apoptosis by up-regulating Fas/FasL in SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel mechanism of harmaline on inducing G2/M cell cycle arrest and apoptosis by up-regulating Fas/FasL in SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of MAPK signaling pathway in the Her-2-positive meningiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Role and regulation of FOXO3a: new insights into breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Akt/FOXO3a/GSK-3β/AR Signaling Network by Isoflavone in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chloroform fraction of Foeniculum vulgare induced ROS mediated, mitochondria-caspase-dependent apoptotic pathway in MCF-7, human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The multifaceted role of reactive oxygen species in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-Amino-9H-pyrido[3,4-b]indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 9H-pyrido[3,4-b]indole, commonly known as the β-carboline scaffold, is a privileged heterocyclic system renowned for its diverse and potent biological activities. Within this class of compounds, derivatives bearing an amino group at the 3-position have emerged as a particularly promising area of research in medicinal chemistry. This technical guide provides an in-depth overview of the known biological activities of 3-Amino-9H-pyrido[3,4-b]indole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile molecular framework.
Anticancer Activity: A Primary Focus
A significant body of research has been dedicated to exploring the anticancer potential of this compound derivatives. These compounds have demonstrated notable efficacy against a range of cancer cell lines, suggesting a broad spectrum of activity.
Quantitative Anticancer Data
The antiproliferative activity of various this compound derivatives has been quantified, primarily through the determination of their half-maximal inhibitory concentrations (IC50). While specific data for a wide range of 3-amino substituted derivatives remains an active area of investigation, the broader class of pyrido[3,4-b]indoles has shown potent activity. For instance, certain derivatives have exhibited IC50 values in the nanomolar to low micromolar range against aggressive cancer cell lines, including those of the breast, colon, melanoma, and pancreas.[1][2]
Table 1: Illustrative Anticancer Activity of Pyrido[3,4-b]indole Derivatives
| Compound Class | Cancer Cell Line | IC50 (nM) | Reference |
| Pyrido[3,4-b]indoles | Breast Cancer | Down to 80 | [1][2] |
| Pyrido[3,4-b]indoles | Colon Cancer | Down to 130 | [1][2] |
| Pyrido[3,4-b]indoles | Melanoma | Down to 130 | [1][2] |
| Pyrido[3,4-b]indoles | Pancreatic Cancer | Down to 200 | [1][2] |
Note: The data presented is for the broader class of pyrido[3,4-b]indoles and serves as a benchmark for the potential of 3-amino substituted analogs.
Mechanism of Action: Targeting Key Cellular Processes
The anticancer effects of these compounds are believed to be mediated through multiple mechanisms of action. One of the proposed targets is the MDM2 oncoprotein, a key negative regulator of the p53 tumor suppressor.[1][2] Inhibition of the MDM2-p53 interaction can lead to the reactivation of p53, triggering cell cycle arrest and apoptosis in cancer cells. Furthermore, a strongly selective G2/M cell cycle phase arrest has been observed as a mechanistic feature of this class of compounds.[1][2]
Experimental Protocol: In Vitro Antiproliferative Assay
The evaluation of the anticancer activity of this compound derivatives is typically performed using an in vitro antiproliferative assay, such as the MTT or SRB assay.
MTT Assay Protocol:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Expanding the Horizon: Other Biological Activities
While anticancer research dominates the landscape, the this compound scaffold holds promise for a variety of other therapeutic applications. The inherent structure of these compounds makes them valuable intermediates in the synthesis of molecules targeting neurological disorders.[2]
Neuroprotective Potential
The β-carboline core is known to interact with various receptors in the central nervous system. The introduction of an amino group at the 3-position can modulate these interactions, potentially leading to neuroprotective effects. Research in this area is ongoing, with a focus on conditions such as Alzheimer's and Parkinson's disease.
Antimicrobial and Antiviral Activities
The planar, aromatic nature of the pyrido[3,4-b]indole ring system allows for intercalation with microbial DNA, a mechanism that can inhibit replication and lead to cell death. While specific studies on 3-amino derivatives are emerging, the broader class of β-carbolines has demonstrated activity against various bacterial and fungal strains.
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The existing research, primarily focused on anticancer applications, has laid a strong foundation for further exploration. The potent activities observed for the broader class of pyrido[3,4-b]indoles underscore the significant potential of 3-amino substituted analogs.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Elucidating detailed structure-activity relationships will be crucial for optimizing potency and selectivity for various biological targets. Furthermore, comprehensive mechanistic studies are needed to fully understand the molecular pathways through which these compounds exert their effects. This in-depth technical guide serves as a catalyst for continued investigation into this promising class of molecules, with the ultimate goal of translating their therapeutic potential into clinical realities.
References
- 1. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold of 3-Amino-9H-pyrido[3,4-b]indole in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-Amino-9H-pyrido[3,4-b]indole core, a prominent member of the β-carboline family of alkaloids, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar, and heteroatomic structure provides an ideal framework for the design of potent and selective therapeutic agents targeting a wide array of biological pathways. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this versatile scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.
Anticancer Activity: A Primary Therapeutic Target
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against various cancer cell lines.
Quantitative Analysis of Anticancer Activity
A study by a research group focused on the synthesis and biological evaluation of new pyrido[3,4-b]indole derivatives as broad-spectrum potent anticancer agents has provided valuable quantitative data. The half-maximal inhibitory concentration (IC50) values of various derivatives against several human cancer cell lines are summarized in the table below.
| Compound | HCT116 (Colon) IC50 (µM) | HPAC (Pancreatic) IC50 (µM) | MIA PaCa-2 (Pancreatic) IC50 (µM) | Panc-1 (Pancreatic) IC50 (µM) |
| Derivative 1 | >50 | >50 | >50 | >50 |
| Derivative 2 | 3.0 | >50 | >50 | >50 |
| Derivative 3 | 0.13 | 0.20 | 0.25 | 0.35 |
| Derivative 4 | 0.80 | 1.2 | 1.5 | 2.0 |
Data extracted from a study on new pyrido[3,4-b]indole derivatives as broad-spectrum potent anticancer agents.
Mechanism of Action: Cell Cycle Arrest and a Potential New Target
A notable mechanistic feature of these compounds is their ability to induce a strong and selective G2/M cell cycle phase arrest in cancer cells. Furthermore, computational docking studies have suggested that these pyrido[3,4-b]indole derivatives may bind to MDM2, a key negative regulator of the p53 tumor suppressor protein. This interaction presents a novel and promising target for anticancer drug development.
Experimental Protocols
Synthesis of this compound Derivatives (General Protocol):
The synthesis of the this compound scaffold and its derivatives is often achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
-
Step 1: Condensation. Tryptamine or a substituted tryptamine is reacted with an appropriate aldehyde or ketone in a suitable solvent (e.g., dichloromethane, toluene).
-
Step 2: Cyclization. An acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is added to the reaction mixture to facilitate the intramolecular cyclization, forming the tetrahydro-β-carboline ring system.
-
Step 3: Aromatization. The resulting tetrahydro-β-carboline can be aromatized to the corresponding β-carboline (pyrido[3,4-b]indole) using an oxidizing agent such as palladium on carbon (Pd/C) or manganese dioxide (MnO2).
-
Step 4: Functionalization. The 3-amino group and other desired substituents can be introduced at various stages of the synthesis through standard functional group transformations.
Cell Cycle Analysis by Flow Cytometry:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS). Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Workflow and a Potential Signaling Pathway
Neuroprotective Potential: A Promising Frontier
The β-carboline scaffold is also recognized for its neuropharmacological properties. While specific quantitative data for 3-amino substituted derivatives in neuroprotection is still emerging, the broader class of β-carbolines has shown promise in models of neurodegenerative diseases.
Potential Mechanisms of Neuroprotection
Research into β-carboline alkaloids suggests several potential mechanisms for their neuroprotective effects, including:
-
Monoamine Oxidase (MAO) Inhibition: Some β-carbolines are known to inhibit MAO-A and MAO-B, enzymes involved in the degradation of neurotransmitters like dopamine and serotonin. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, which may be beneficial in conditions like Parkinson's disease.
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in many neurodegenerative disorders. The indole nucleus of the β-carboline scaffold is known to possess antioxidant properties, which can help to mitigate the damaging effects of reactive oxygen species.
-
Anti-inflammatory Effects: Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. Some indole derivatives have been shown to exhibit anti-inflammatory properties, which could contribute to their neuroprotective effects.
Further research is warranted to specifically elucidate the neuroprotective potential and mechanisms of this compound derivatives.
Antimicrobial and Antiviral Activities: Expanding the Therapeutic Scope
The versatility of the indole scaffold extends to the realm of infectious diseases. Indole derivatives have been investigated for their antibacterial, antifungal, and antiviral activities.
Antimicrobial Activity
Several studies have reported the synthesis and evaluation of indole derivatives as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of an antimicrobial agent. While extensive data for this compound derivatives is not yet available in a consolidated format, related indole structures have shown promising activity. For instance, certain indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have demonstrated significant antibacterial and antifungal activity, with MIC values in the low micromolar range against various pathogens.
Antiviral Activity
The indole nucleus is a common feature in a number of antiviral drugs. Derivatives of this scaffold have been explored as inhibitors of various viral targets. For example, some indole derivatives have shown moderate antiviral activity against HIV-1. The development of this compound derivatives as specific antiviral agents represents an active area of research.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of new therapeutics. While significant progress has been made in exploring its anticancer potential, further in-depth investigations into its neuroprotective, antimicrobial, and antiviral properties are crucial. The continued exploration of structure-activity relationships, elucidation of precise mechanisms of action, and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of novel and effective drugs based on this remarkable scaffold.
3-Amino-9H-pyrido[3,4-b]indole: A Comprehensive Technical Review of its Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-9H-pyrido[3,4-b]indole, also known as 3-Amino-β-carboline or 3-aminonorharman, is a heterocyclic compound belonging to the β-carboline family of alkaloids. Its rigid, planar tricyclic structure serves as a versatile scaffold in medicinal chemistry, leading to the development of numerous derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth review of the current research on this compound, focusing on its synthesis, chemical properties, and its significant potential in the fields of oncology and neuroscience. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 73834-77-2 | [1] |
| Molecular Formula | C₁₁H₉N₃ | |
| Molecular Weight | 183.21 g/mol | |
| Appearance | Light yellow to yellow to green powder/crystal | |
| Synonyms | 3-Amino-β-carboline, 3-aminonorharman | [1] |
Synthesis of this compound
The synthesis of the 9H-pyrido[3,4-b]indole core is most commonly achieved through the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine, typically tryptamine or a derivative, with an aldehyde or ketone, followed by an acid-catalyzed ring closure.
A general synthetic workflow can be conceptualized as follows:
Biological Activities and Therapeutic Potential
This compound and its derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and neuroscience.
Anticancer Activity
A substantial body of research has focused on the anticancer properties of β-carboline derivatives. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, often with high potency. The primary mechanisms of action include the induction of apoptosis and cell cycle arrest.
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various derivatives of this compound against different human cancer cell lines. It is important to note that these are derivatives and not the parent compound itself, highlighting the potential for structure-activity relationship (SAR) studies.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(Ethylamino)-β-carboline | - | 0.46 | [2] |
| 3-[(Methoxycarbonyl)amino]-β-carboline (β-CMC) | - | 0.071 | [2] |
| 3-Ethoxy-β-carboline | - | 0.024 | [3] |
| 3-Isothiocyanato-β-carboline | - | 0.008 | [3] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Breast Cancer | 0.08 | [4] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Colon Cancer | 0.13 | [4] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Melanoma | 0.13 | [4] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Pancreatic Cancer | 0.2 | [4] |
Research into the mechanisms of action of β-carboline derivatives has implicated several key signaling pathways. One of the prominent pathways affected is the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway by indole compounds can lead to decreased cell proliferation and induction of apoptosis.[5][6]
Furthermore, studies have shown that β-carboline derivatives can induce apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins. They can also cause cell cycle arrest , often at the G2/M phase, by affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).
Neuropharmacological Activity
The β-carboline scaffold is structurally related to several endogenous and exogenous neuroactive compounds. Research has primarily focused on the interaction of these molecules with benzodiazepine receptors (BzR) , which are allosteric modulatory sites on the GABA-A receptor complex.
Derivatives of this compound have been synthesized and evaluated for their binding affinity to benzodiazepine receptors. Depending on the nature of the substituent at the 3-position, these compounds can act as agonists, antagonists, or inverse agonists at the BzR, thereby modulating GABAergic neurotransmission.
| Compound/Derivative | Receptor Binding (IC₅₀, nM) | Reference |
| 3-(Ethylamino)-β-carboline | 460 | [2] |
| 3-[(Methoxycarbonyl)amino]-β-carboline (β-CMC) | 71 | [2] |
| 3-Ethoxy-β-carboline | 24 | [3] |
| 3-Isothiocyanato-β-carboline | 8 | [3] |
| 3-Chloro-β-carboline | 45 | [3] |
| 3-Nitro-β-carboline | 125 | [3] |
The diverse pharmacological effects, ranging from anxiolytic to anxiogenic and anticonvulsant to proconvulsant, are dependent on the specific interaction with the BzR. This makes this compound an interesting starting point for the development of novel central nervous system (CNS) active agents.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the research of this compound and its derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with the test compound. Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry with significant therapeutic potential, particularly in the development of anticancer and neuropharmacological agents. The extensive research on its derivatives has revealed potent biological activities and has begun to elucidate the underlying mechanisms of action, including the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway and interactions with benzodiazepine receptors. The versatility of the β-carboline core allows for extensive chemical modifications, offering a rich landscape for structure-activity relationship studies and the optimization of lead compounds. The detailed experimental protocols provided in this guide serve as a practical resource for researchers aiming to further explore the therapeutic promise of this fascinating class of molecules. Future research should focus on a more in-depth investigation of the specific molecular targets and the translation of the promising in vitro findings into in vivo efficacy and safety studies.
References
- 1. Presence of 3-amino-beta-carbolines (3-amino-9H-pyrido[3,4-b]indoles), effectors in the induction of sister-chromatid exchanges, in protein pyrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amino-beta-carboline derivatives and the benzodiazepine receptor. Synthesis of a selective antagonist of the sedative action of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 3-substituted beta-carbolines as benzodiazepine receptor ligands: probing the benzodiazepine receptor pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-Amino-9H-pyrido[3,4-b]indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-9H-pyrido[3,4-b]indole, a member of the β-carboline class of compounds, represents a promising scaffold for the development of novel therapeutics. Its versatile structure has been the subject of extensive research, revealing a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific quantitative data for the parent this compound is limited in publicly available literature, this guide summarizes the significant findings for its derivatives, offering valuable insights for further research and drug development.
Quantitative Data Summary
The following tables summarize the inhibitory and binding activities of various this compound derivatives against several key therapeutic targets. It is important to note that these values are for substituted derivatives and not the parent compound itself.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Target | Cell Line(s) | IC50/Ki/KD | Reference(s) |
| SP-141 (6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole) | MDM2 | - | Ki: 28 ± 6 nM; KD: 43 nM | [1] |
| Indolone Derivative A13 | MDM2 | - | Ki: 0.031 µM | [2] |
| Indolone Derivative A13 | MDMX | - | Ki: 7.24 µM | [2] |
| Indolone Derivative A13 | HCT116, MCF7, A549 | Antiproliferative | IC50: 6.17, 11.21, 12.49 µM | [2] |
| Fluoro-substituted indole derivative (R)-5a | MDM2 | - | Ki: ~1 µM | [3] |
| Fluoro-substituted indole derivative (R)-6a | MDM2 | - | KD: 7.0 µM | [3] |
| Fluoro-substituted indole derivative (S)-6b | MDM2 | - | KD: 1.3 µM | [3] |
Table 2: Neurological and Inflammatory Targets of Indole and β-Carboline Derivatives
| Compound/Derivative Class | Target | Activity | IC50/Ki | Reference(s) |
| Pyridazinobenzylpiperidine Derivative S5 | MAO-B | Inhibition | IC50: 0.203 µM; Ki: 0.155 ± 0.050 µM | [4][5] |
| Pyridazinobenzylpiperidine Derivative S15 | MAO-A | Inhibition | IC50: 3.691 µM | [4] |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | Inhibition | Ki: 0.03 µM | [6] |
| Unspecified combinatorial library inhibitor | iNOS | Inhibition (dimerization) | IC50: 0.6 nM; Kd: ~3 nM | [7] |
| FR038251 | iNOS | Inhibition | IC50: 1.7 µM | [8] |
| FR038470 | iNOS | Inhibition | IC50: 8.8 µM | [8] |
| FR191863 | iNOS | Inhibition | IC50: 1.9 µM | [8] |
Table 3: Antimicrobial and Other Targets of Indole Derivatives
| Compound/Derivative Class | Target | Activity | IC50 | Reference(s) |
| Caffeic acid based derivative CE11 | DHFR | Inhibition | IC50: 0.048 µM | [9] |
| Triazine-benzimidazole analogues | DHFR | Inhibition | IC50: 0.11 to 42.4 µM | [10] |
| 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) | Aryl Hydrocarbon Receptor (AHR) | Activation | Higher EC50 than FICZ | [11] |
| Indole-3-acetate | Aryl Hydrocarbon Receptor (AHR) | Activation | EC50: 0.5 mM | [12] |
| Tryptamine | Aryl Hydrocarbon Receptor (AHR) | Activation | EC50: 0.2 mM | [12] |
Potential Therapeutic Targets and Signaling Pathways
Cancer: Targeting MDM2
The Mouse double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. Derivatives of this compound have been identified as potent inhibitors of the MDM2-p53 interaction.[1][2][3] By binding to MDM2, these compounds prevent the binding and subsequent ubiquitination and degradation of p53. This leads to the stabilization and activation of p53, which in turn transcriptionally activates genes involved in cell cycle arrest (e.g., p21) and apoptosis, ultimately leading to the death of cancer cells.[3]
Neurodegenerative Diseases: Cholinesterase and MAO-B Inhibition
In neurodegenerative diseases such as Alzheimer's and Parkinson's, the dysregulation of neurotransmitters plays a crucial role. β-carboline derivatives have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.
Furthermore, indole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[6] MAO-B is responsible for the degradation of dopamine, and its inhibition can increase dopamine levels, providing symptomatic relief in Parkinson's disease.
Inflammation: iNOS Inhibition
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO has important physiological roles, its overproduction by iNOS is implicated in various inflammatory diseases. Certain compounds have been shown to be potent inhibitors of iNOS dimerization, a crucial step for its activity, with IC50 values in the nanomolar range.[7] By preventing iNOS dimerization, these compounds can reduce the excessive production of NO, thereby mitigating inflammation.
Antimicrobial Activity: DHFR Inhibition
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors. It is an established target for antimicrobial and anticancer drugs. Inhibition of DHFR disrupts the folate pathway, leading to the cessation of DNA synthesis and cell death. Indole-based compounds have been investigated as DHFR inhibitors, with some derivatives showing potent activity.[9][10]
Immune Modulation: Aryl Hydrocarbon Receptor (AHR) Activation
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular homeostasis. Certain indole derivatives, including a photoproduct of tryptophan, 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI), have been identified as AHR activators.[11][12] Upon binding to its ligand, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences to regulate the expression of target genes, such as those involved in xenobiotic metabolism (e.g., CYP1A1) and immune modulation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
MDM2 Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of a compound to the MDM2 protein.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compound (this compound derivative)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In each well of the 384-well plate, add a fixed concentration of the fluorescently labeled p53 peptide and MDM2 protein.
-
Add the serially diluted test compound to the wells. Include control wells with no inhibitor (0% inhibition) and wells with a known potent MDM2 inhibitor (100% inhibition).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the Ki value from the IC50 value obtained from the dose-response curve using the Cheng-Prusoff equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the inhibitory activity of a compound against AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the phosphate buffer.
-
In each well of the 96-well plate, add the AChE enzyme solution and the test compound at various concentrations.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) to determine the rate of reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value from the dose-response curve.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of a compound against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Benzylamine as the substrate for MAO-B
-
Kynuramine as a substrate for MAO-A (for selectivity testing)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a cuvette, mix the MAO-B enzyme solution with the test compound at various concentrations in the phosphate buffer.
-
Pre-incubate the mixture at 37°C for a specified time.
-
Initiate the reaction by adding the substrate, benzylamine.
-
Monitor the increase in absorbance at 250 nm, which corresponds to the formation of benzaldehyde, over time.
-
To determine selectivity, repeat the assay using MAO-A and its specific substrate, kynuramine, monitoring the formation of 4-hydroxyquinoline at 316 nm.
-
Calculate the IC50 and Ki values from the kinetic data.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents targeting a range of diseases. Its derivatives have demonstrated potent activity against cancer, neurodegenerative disorders, and inflammation through the modulation of key biological targets such as MDM2, cholinesterases, MAO-B, and iNOS. Further investigation into the parent compound and the synthesis of new derivatives, guided by the structure-activity relationships and mechanistic insights presented in this guide, will be crucial in translating the therapeutic potential of this versatile chemical scaffold into clinical applications. The provided experimental protocols offer a foundation for researchers to further explore and validate the activity of these compounds.
References
- 1. The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric inhibitors of inducible nitric oxide synthase dimerization discovered via combinatorial chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimized Synthesis of 3-Amino-9H-pyrido[3,4-b]indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and optimized protocols for the synthesis of 3-Amino-9H-pyrido[3,4-b]indole, a valuable scaffold in medicinal chemistry and drug development. Two primary synthetic routes are presented: the Curtius rearrangement of β-carboline-3-carboxylic acid and the reduction of a 3-nitro-β-carboline precursor. These protocols are designed to offer reliable and efficient methods for obtaining the target compound, with a focus on optimization of reaction conditions and purification techniques.
Introduction
This compound, also known as 3-aminonorharman, is a key intermediate in the synthesis of a wide range of biologically active molecules. Its unique tricyclic structure serves as a versatile platform for the development of novel therapeutic agents targeting neurological disorders and various cancers.[1] The optimization of its synthesis is crucial for facilitating further research and development in these areas. This document outlines two effective synthetic strategies, providing detailed experimental procedures and a comparative analysis of their advantages and disadvantages.
Synthetic Pathways Overview
Two principal pathways for the synthesis of this compound have been identified and optimized:
-
Route A: Curtius Rearrangement of β-carboline-3-carboxylic acid. This classic rearrangement reaction offers a reliable method for converting a carboxylic acid functionality at the 3-position into an amino group.
-
Route B: Nitration and Subsequent Reduction . This two-step approach involves the regioselective nitration of the β-carboline core at the 3-position, followed by the reduction of the nitro group to the desired amine.
The logical workflow for these synthetic approaches is illustrated in the diagram below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Route A: Synthesis via Curtius Rearrangement
This protocol is adapted from established methods for the Curtius rearrangement of β-carboline derivatives.[2]
Step 1: Synthesis of β-Carboline-3-carboxylic acid hydrazide
-
To a solution of β-carboline-3-carboxylic acid ethyl ester (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield β-carboline-3-carboxylic acid hydrazide.
Step 2: Synthesis of this compound
-
Suspend the β-carboline-3-carboxylic acid hydrazide (1.0 eq) in a mixture of acetic acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases (typically 1-2 hours).
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Route B: Synthesis via Nitration and Reduction
This route involves the initial nitration of the β-carboline core followed by reduction of the nitro-intermediate.
Step 1: Synthesis of 3-Nitro-9H-pyrido[3,4-b]indole
Note: Direct nitration of norharman can lead to a mixture of products. Protection of the indole nitrogen may be necessary for improved regioselectivity.
-
To a solution of N-protected 9H-pyrido[3,4-b]indole (e.g., N-acetyl or N-tosyl) in a suitable solvent such as acetic anhydride, add a nitrating agent (e.g., nitric acid) dropwise at a low temperature (0-5 °C).
-
Stir the reaction mixture at this temperature for a specified time, monitoring the reaction by TLC.
-
Carefully quench the reaction with ice water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-protected 3-nitro-9H-pyrido[3,4-b]indole.
-
Deprotect the indole nitrogen using appropriate conditions (e.g., base for acetyl, or reducing agent for tosyl) to yield 3-Nitro-9H-pyrido[3,4-b]indole.
Step 2: Reduction of 3-Nitro-9H-pyrido[3,4-b]indole to this compound
Two effective methods for the reduction of the nitro group are provided below.
Method B1: Catalytic Hydrogenation [3]
-
Dissolve 3-Nitro-9H-pyrido[3,4-b]indole (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.[3]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Method B2: Reduction with Sodium Dithionite [3]
-
Dissolve 3-Nitro-9H-pyrido[3,4-b]indole (1.0 eq) in a mixture of a suitable organic solvent (e.g., ethanol or THF) and water.
-
Add sodium dithionite (3-5 eq) in portions to the solution.
-
Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
Optimization and Comparison of Protocols
The choice of synthetic route and the optimization of reaction conditions are critical for achieving high yields and purity of this compound.
| Parameter | Route A: Curtius Rearrangement | Route B: Nitration and Reduction |
| Starting Material | β-Carboline-3-carboxylic acid | 9H-pyrido[3,4-b]indole (Norharman) |
| Number of Steps | 2 | 2 (potentially 3 with protection/deprotection) |
| Key Reagents | Hydrazine hydrate, Sodium nitrite | Nitrating agent, Reducing agent (e.g., Pd/C, H₂, Na₂S₂O₄) |
| Typical Yields | Moderate to Good | Variable, dependent on nitration and reduction efficiency |
| Advantages | - Well-established reaction. - Avoids handling of highly energetic nitro compounds. | - Potentially higher overall yield if nitration is efficient. - Milder reduction conditions available. |
| Challenges | - Use of potentially explosive acyl azides. - Requires careful temperature control. | - Regioselectivity of nitration can be an issue. - N-protection and deprotection may be required. |
The logical relationship for optimizing the synthesis is depicted in the following diagram.
Caption: Key optimization parameters for the synthesis of this compound.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound. Quantitative data is based on literature precedents for similar transformations.
| Reaction Step | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Route A: Acyl Azide Formation & Rearrangement | ||||
| Hydrazide Formation | Hydrazine hydrate, Ethanol | Reflux | 4-6 | > 90 |
| Curtius Rearrangement | NaNO₂, Acetic acid/H₂O | 0-5 then 80-90 | 2-3 | 60-80 |
| Route B: Nitration & Reduction | ||||
| Nitration (N-protected) | HNO₃, Acetic anhydride | 0-5 | 1-2 | 70-90 |
| Reduction (Catalytic Hydrogenation) | Pd/C, H₂, Ethanol | Room Temp. | 2-6 | > 95 |
| Reduction (Sodium Dithionite) | Na₂S₂O₄, Ethanol/H₂O | Reflux | 1-3 | 80-95 |
Conclusion
The synthesis of this compound can be effectively achieved through either the Curtius rearrangement of β-carboline-3-carboxylic acid or a nitration-reduction sequence starting from norharman. The choice of route will depend on the availability of starting materials, desired scale, and safety considerations. The protocols and optimization strategies provided in this document offer a comprehensive guide for researchers to efficiently synthesize this important molecule for applications in drug discovery and development. Careful monitoring of reaction parameters and appropriate purification techniques are essential for obtaining high yields and purity of the final product.
References
- 1. Presence of 3-amino-beta-carbolines (3-amino-9H-pyrido[3,4-b]indoles), effectors in the induction of sister-chromatid exchanges, in protein pyrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Quantitative Analysis of 3-Amino-9H-pyrido[3,4-b]indole (Norharman): A Guide to Analytical Methods
Introduction
3-Amino-9H-pyrido[3,4-b]indole, commonly known as Norharman, is a neuroactive β-carboline alkaloid of significant interest to researchers in neuroscience, toxicology, and drug development.[1][2] It is a potent, reversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical for the metabolism of neurotransmitters.[2] Given its biological activity, reliable and sensitive methods for the quantification of Norharman in various matrices, including biological fluids and tissues, are essential for pharmacokinetic studies, biomarker research, and toxicological screening.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of Norharman using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Overview of Analytical Methods
The selection of an analytical method for Norharman quantification is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix.[1] LC-MS/MS generally offers higher sensitivity and selectivity compared to HPLC-FLD, making it particularly suitable for analyzing complex biological samples.[1][2]
| Validation Parameter | LC-MS/MS with Norharman-d7 | HPLC with Fluorescence Detection |
| Linearity Range | 0.05 - 50 ng/mL | 0.5 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.5 ng/mL |
| Accuracy (% Bias) | -5.0% to +8.0% | -10.0% to +12.0% |
| Precision (% RSD) | < 10% | < 15% |
| Recovery | > 85% | > 70% |
| Matrix Effect | Compensated by Norharman-d7 | Can be significant |
| Data compiled from various studies.[1] |
Experimental Workflow
The general workflow for the quantification of this compound involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for Norharman analysis.
Detailed Application Notes and Protocols
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the quantification of Norharman in less complex matrices or when the highest sensitivity is not required.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: To 1 mL of the sample (e.g., plasma), add an appropriate internal standard. Vortex for 30 seconds and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[1]
-
Elution: Elute Norharman and the internal standard with 1 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[1]
2. HPLC-FLD Conditions
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with a mixture of 17.5 mM potassium phosphate buffer (pH 6.5) and methanol (30:70, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 300 nm and an emission wavelength of 440 nm.[5]
3. Calibration and Quantification
Prepare a series of calibration standards of Norharman in the appropriate matrix. Construct a calibration curve by plotting the peak area ratio of Norharman to the internal standard against the concentration. The concentration of Norharman in the samples is then determined from this curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of Norharman in complex biological matrices such as plasma and serum.[1][2] The use of a stable isotope-labeled internal standard like Norharman-d7 is recommended to correct for matrix effects and improve accuracy.[1]
1. Sample Preparation (Protein Precipitation)
-
Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[2]
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Norharman-d4 in 50% methanol).[2]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortexing: Vortex the mixture for 1 minute.[2]
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]
-
Supernatant Transfer: Transfer the supernatant to an LC-MS vial for analysis.[2]
2. LC-MS/MS Conditions
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Norharman.[1] For example: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to the initial conditions.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
Norharman: Precursor ion (Q1) m/z 169.1 → Product ion (Q3) m/z 115.1
-
Norharman-d4 (Internal Standard): Precursor ion (Q1) m/z 173.1 → Product ion (Q3) m/z 118.1 (Note: Optimal collision energy should be determined empirically on the specific instrument being used.[2])
-
3. Calibration and Quantification
Prepare calibration standards and quality control samples by spiking known amounts of Norharman and the internal standard into a blank matrix. Analyze the samples and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
Signaling Pathway Inhibition by Norharman
Norharman's primary mechanism of action involves the inhibition of monoamine oxidase (MAO) enzymes, which leads to an increase in the levels of key neurotransmitters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Serum norharman and harman analysis using high pressure liquid chromatography/mass spectrometry and value of beta-carbolines as blood alcohol markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 3-Amino-9H-pyrido[3,4-b]indole (Norharmane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-9H-pyrido[3,4-b]indole, commonly known as Norharmane, is a heterocyclic amine belonging to the β-carboline alkaloid family.[1] This scaffold has garnered significant interest in pharmaceutical research due to its diverse biological activities, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[1] Norharmane and its derivatives have been identified as potent inhibitors of several key drug targets, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Monoamine Oxidases (MAO-A and MAO-B).[2] Furthermore, they have demonstrated potential in cancer therapy through mechanisms such as the induction of cell cycle arrest and overcoming multidrug resistance.[3][4]
These application notes provide detailed protocols for utilizing Norharmane and its analogs in HTS assays for key biological targets. The included methodologies, data presentation tables, and pathway diagrams are intended to facilitate the efficient screening and characterization of compound libraries based on the this compound scaffold.
Key Applications in High-Throughput Screening
-
DYRK1A Inhibition: DYRK1A is a protein kinase implicated in neurodevelopmental disorders such as Down syndrome, as well as in certain cancers.[5][6] Norharmane and its analogs can be screened for their inhibitory activity against DYRK1A using assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET).
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes that play a crucial role in the metabolism of neurotransmitters.[7] Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases.[8] Norharmane is a known inhibitor of both MAO-A and MAO-B.
-
Anticancer Activity: The pyrido[3,4-b]indole core is a feature of several compounds with antiproliferative properties.[3] High-throughput screening of Norharmane derivatives against various cancer cell lines can identify potent cytotoxic agents and compounds that induce cell cycle arrest, particularly at the G2/M phase.[3][9]
Data Presentation
The following tables summarize the inhibitory activities of this compound (Norharmane) and its related analogs against various targets.
Table 1: Inhibitory Activity against DYRK1A
| Compound | Assay Type | IC50 (nM) | Reference |
| Harmine | TR-FRET | 70 | [10] |
| Harmol | TR-FRET | >100 | [10] |
| Harmalol | TR-FRET | >1000 | [10] |
| Harmaline | TR-FRET | ~5000 | [10] |
| Harmane | TR-FRET | ~7000 | [10] |
| Norharmane | TR-FRET | >10000 | [10] |
| Tetrahydroharmine | TR-FRET | 9400 | [10] |
| 1-chloro harmine analog (1-5) | Not Specified | 8.8 | [11] |
| 1-azetidine harmine analog (1-6a) | Not Specified | 159 | [11] |
| Hydroxymethyl harmine analog (2-2) | Not Specified | 49-67 | [11] |
| Acetyl harmine analog (2-8) | Not Specified | 49-67 | [11] |
Table 2: Inhibitory Activity against Monoamine Oxidases (MAO)
| Compound | Target | IC50 (µM) | Reference |
| Norharmane | MAO-A | 6.5 | |
| Norharmane | MAO-B | 4.7 | |
| Harmaline | MAO-A | 0.0023 | [12] |
| Lazabemide | MAO-B | 0.018 | [12] |
| Curcumin | MAO-A | 12.89 | [13] |
| Curcumin | MAO-B | 6.30 | [13] |
| Resveratrol | MAO-A | 0.313 | [13] |
| Pterostilbene | MAO-B | 0.138 | [13] |
Table 3: Anticancer Cytotoxicity
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Harmine | H4 (Glioma) | PrestoBlue | 4.9 | [10] |
| Harmol | H4 (Glioma) | PrestoBlue | 10.9 | [10] |
| Norharmane | H4 (Glioma) | PrestoBlue | ~30 | [10] |
| Harmine Derivative (Compound 8) | HepG2 | MTT | 0.011-0.021 (µmol/ml) | [14] |
| Bispidine Derivative (4c) | HepG2 | MTT | Not specified, but selective | [15] |
| Bispidine Derivative (4e) | HepG2 | MTT | Not specified, but selective | [15] |
Experimental Protocols
DYRK1A Inhibition High-Throughput Screening using TR-FRET
This protocol is adapted from a validated HTS assay for DYRK1A inhibitors.[2][16]
Materials:
-
DYRK1A-GST kinase (e.g., SignalChem)
-
Europium-anti-GST antibody (e.g., PerkinElmer)
-
Kinase Tracer 236 (e.g., PerkinElmer)
-
This compound (Norharmane) and derivatives
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
384-well low-volume black plates (e.g., Corning)
-
Plate reader capable of TR-FRET measurements
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds (including Norharmane as a reference) in DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the 384-well assay plates using an acoustic liquid handler or pin tool.
-
Reagent Preparation:
-
Prepare a 2X DYRK1A-GST kinase solution (10 nM) in Assay Buffer.
-
Prepare a 2X Europium-anti-GST antibody (4 nM) and Kinase Tracer 236 (36 nM) solution in Assay Buffer.
-
-
Assay Reaction:
-
Add 5 µL of the 2X DYRK1A-GST solution to each well of the assay plate.
-
Add 5 µL of the 2X antibody/tracer solution to each well.
-
The final concentrations in the 10 µL reaction will be: 5 nM DYRK1A-GST, 2 nM Europium-anti-GST antibody, and 18 nM Kinase Tracer 236.
-
-
Incubation: Centrifuge the plates briefly to mix and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader using an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Tracer).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Determine the percent inhibition for each compound concentration relative to controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition). Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability/Cytotoxicity High-Throughput Screening using MTT Assay
This protocol provides a general method for assessing the effect of Norharmane derivatives on cancer cell viability.[1]
Materials:
-
Cancer cell line of interest (e.g., HepG2, H4)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
This compound (Norharmane) and derivatives
-
96-well or 384-well clear-bottom cell culture plates
-
Spectrophotometer plate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at a wavelength between 570 and 600 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 values by plotting cell viability against the logarithm of compound concentration.
Cell Viability High-Throughput Screening using PrestoBlue® Assay
This is an alternative, simpler, and faster method for assessing cell viability.[10][17][18]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PrestoBlue® Cell Viability Reagent
-
This compound (Norharmane) and derivatives
-
96-well or 384-well black or white, clear-bottom cell culture plates
-
Fluorescence or absorbance plate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
PrestoBlue® Addition: Add PrestoBlue® reagent to each well at a 1:10 ratio to the culture volume (e.g., 10 µL of reagent to 100 µL of medium).
-
Incubation: Incubate the plates for 10 minutes to 2 hours at 37°C, protected from light. The incubation time can be optimized based on the cell type and density.
-
Data Acquisition: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (570 nm with a 600 nm reference wavelength).[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values as described for the MTT assay.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a general workflow for high-throughput screening.
Caption: DYRK1A Signaling Pathway Inhibition by Norharmane.
Caption: Monoamine Oxidase A (MAO-A) Inhibition Pathway.
Caption: G2/M Cell Cycle Arrest Mechanism.
Caption: General High-Throughput Screening Workflow.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. DYRK1A - Wikipedia [en.wikipedia.org]
- 6. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation [open-foundation.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor and neurotoxic effects of novel harmine derivatives and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell viability using PrestoBlue HS [protocols.io]
- 18. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 3-Amino-9H-pyrido[3,4-b]indole as a Fluorescent Probe for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-9H-pyrido[3,4-b]indole, also known as Norharman, is a naturally occurring beta-carboline alkaloid. Its intrinsic fluorescence and ability to interact with biological macromolecules, particularly DNA, make it a valuable tool for cellular imaging. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe in cell imaging, with a focus on its application in studying cytotoxicity, apoptosis, and cell cycle arrest.
Physicochemical and Spectroscopic Properties
This compound exhibits fluorescence that is sensitive to its environment. Its fluorescence is known to be quenched upon intercalation with DNA[1]. The exact fluorescence quantum yield and lifetime within cellular compartments are not extensively reported and can vary depending on the local environment.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉N₃ | |
| Molecular Weight | 183.21 g/mol | |
| Excitation Maximum (in Chloroform) | ~350 nm | [2] |
| Emission Maximum (in Chloroform) | ~450 nm | [2] |
Note: The excitation and emission maxima can shift depending on the solvent and binding to cellular components. It is recommended to determine the optimal excitation and emission wavelengths experimentally for your specific application and instrumentation.
Applications in Cell Imaging
This compound can be utilized for:
-
Visualizing Cellular Structures: Due to its affinity for DNA, it can be used to stain the nucleus of cells.
-
Monitoring Cell Viability and Cytotoxicity: Its uptake and fluorescence can be correlated with cell health.
-
Studying Apoptosis: It has been shown to induce apoptosis in various cancer cell lines.
-
Analyzing Cell Cycle: It can cause cell cycle arrest, which can be monitored using flow cytometry.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| HeLa | Cervical Cancer | 5 µg/mL (~27.3 µM) | Not Specified | [1][3] |
| BGC-823 | Stomach Cancer | 5 µg/mL (~27.3 µM) | Not Specified | [1][3] |
| PC12 | Pheochromocytoma | 103.3 µM | 48 hours | [4] |
Experimental Protocols
Protocol 1: Staining of Adherent Cells for Fluorescence Microscopy
This protocol provides a general guideline for staining adherent cells with this compound. Optimization of concentration and incubation time may be required for different cell lines.
Materials:
-
This compound (Norharman)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cell culture medium appropriate for the cell line
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter set)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-70% confluency on the day of staining.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (a starting range of 10-50 µM can be tested).
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells three times with PBS.
-
Fixation (Optional): For fixed-cell imaging, after washing, add 4% PFA in PBS and incubate for 15 minutes at room temperature. Wash the cells three times with PBS.
-
Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. Image the cells using a fluorescence microscope. For live-cell imaging, add fresh culture medium or PBS to the dish and image immediately.
Workflow for Cell Staining
Caption: Workflow for staining cells with this compound.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the treatment solutions and incubate for the desired time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC50 value.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of this compound to induce cell cycle arrest and its analysis using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for a specific duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Signaling Pathway Visualization
This compound and other beta-carbolines have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases[5][6][7].
Norharman-Induced Apoptosis Pathway
Caption: Proposed signaling pathway for Norharman-induced apoptosis.
Concluding Remarks
This compound is a versatile fluorescent probe for cell imaging with applications in studying fundamental cellular processes like apoptosis and cell cycle regulation. The protocols provided here serve as a starting point for researchers. It is crucial to optimize the experimental conditions for each specific cell line and experimental setup to obtain reliable and reproducible results. Further research is warranted to fully characterize its photophysical properties within the complex cellular environment.
References
- 1. Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of norharman as the cytotoxic compound produced by the sponge (Hymeniacidon perleve)-associated marine bacterium Pseudoalteromonas piscicida and its apoptotic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Beta-carbolines induce apoptosis in cultured cerebellar granule neurons via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
Application of 3-Amino-9H-pyrido[3,4-b]indole in Neurodegenerative Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-9H-pyrido[3,4-b]indole, commonly known as Norharmane, is a β-carboline alkaloid with a range of biological activities that have garnered interest in the context of neurodegenerative diseases. Its primary and most well-characterized mechanism of action is the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters. Dysregulation of these neurotransmitters is a key feature in several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. This document provides a comprehensive overview of the application of Norharmane in preclinical models of these diseases, along with detailed experimental protocols for its investigation.
Physicochemical Properties and Storage
| Property | Value |
| Synonyms | Norharman, β-Carboline |
| CAS Number | 244-63-3 |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| Solubility | Soluble in DMSO (34 mg/mL)[1] |
| Storage | Store at -20°C for up to 1 year or at -80°C for up to 2 years.[2] |
I. Application in Parkinson's Disease (PD) Models
Norharmane's role in Parkinson's disease is complex, with studies suggesting both potential neurotoxic and neuroprotective effects. Its ability to inhibit MAO-B is of therapeutic interest, as MAO-B inhibitors are used to treat PD. However, some research has also implicated β-carbolines as potential endogenous toxins that may contribute to the disease's pathogenesis.
A. Application Notes
-
MAO-B Inhibition: Norharmane is a reversible inhibitor of both MAO-A and MAO-B.[2] Its inhibition of MAO-B can increase the levels of dopamine in the brain, which may alleviate some of the motor symptoms of PD.
-
Neurotoxicity Studies: In some experimental models, intracerebral injection of Norharmane has been shown to induce moderate Parkinsonism-like behavioral symptoms in rats, suggesting a potential neurotoxic effect on dopaminergic neurons.[2]
-
Dose-Dependent Effects: The concentration of Norharmane is critical. Low concentrations may offer neuroprotection, while high concentrations have been shown to be cytotoxic in cell culture models.[2] For instance, in PC12 cells, Norharmane at concentrations higher than 150 µM caused cytotoxicity.[3]
B. Quantitative Data
| Parameter | Target | Value | Species/System | Reference |
| IC₅₀ | MAO-A | 6.5 µM | Not specified | [2] |
| IC₅₀ | MAO-B | 4.7 µM | Not specified | [2] |
| Ki | MAO-A | 3.34 µM | Human | [1] |
| IC₅₀ (Dopamine Content Inhibition) | 103.3 µM | Rat PC12 cells | [3] | |
| Cytotoxicity (at 48h) | > 150 µM | Rat PC12 cells | [3] |
C. Experimental Protocols
1. In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from a general method for assessing MAO-A inhibition.
-
Materials:
-
Norharmane
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NaOH (2 N)
-
Perchloric acid (70%)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of Norharmane in DMSO.
-
In a 96-well plate, add the appropriate concentration of Norharmane, MAO-A or MAO-B enzyme (e.g., 0.01 mg/mL protein), and potassium phosphate buffer.
-
Initiate the reaction by adding the substrate kynuramine (final concentration 0.25 mM).
-
Incubate the plate at 37°C for 40 minutes.
-
Stop the reaction by adding 75 µL of 2 N NaOH.
-
Add 25 µL of 70% HClO₄ and centrifuge the plate to pellet precipitated protein.
-
Measure the fluorescence of the supernatant to determine the amount of product formed.
-
Calculate the percent inhibition and IC₅₀ value.
-
2. In Vivo 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral 6-OHDA lesion in rats to model PD. Norharmane can be administered to these animals to assess its neuroprotective or symptomatic effects.
-
Materials:
-
Norharmane
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine and Pargyline (for pre-treatment)
-
Stereotaxic apparatus
-
Anesthesia
-
Hamilton syringe
-
-
Procedure:
-
Anesthetize the rats according to approved protocols.
-
Pre-treat the animals with desipramine and pargyline to protect noradrenergic neurons and enhance the selectivity of 6-OHDA for dopaminergic neurons.
-
Secure the rat in the stereotaxic frame.
-
Drill a small hole in the skull above the target injection site (e.g., medial forebrain bundle or substantia nigra).
-
Slowly infuse 6-OHDA into the target brain region using a Hamilton syringe.
-
After the infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and provide post-operative care.
-
Administer Norharmane to the animals at the desired doses and regimen (e.g., intraperitoneal injection).
-
Assess motor behavior using tests such as the apomorphine-induced rotation test or the rotarod test.
-
At the end of the study, sacrifice the animals and perform histological or neurochemical analysis of the brain to assess the extent of the lesion and the effects of Norharmane.
-
II. Application in Alzheimer's Disease (AD) Models
The application of Norharmane in Alzheimer's disease models is less explored. However, its known biological activities suggest potential mechanisms of action that could be relevant to AD pathology.
A. Application Notes
-
Cognitive Effects: A study in a streptozotocin-induced rat model of sporadic Alzheimer's disease showed that low doses of Norharmane improved learning and memory, while high doses had a detrimental effect. This highlights a dose-dependent, hormetic effect.
-
Potential for Aβ Aggregation Inhibition: While direct evidence for Norharmane is lacking, other natural compounds are known to inhibit the aggregation of amyloid-beta (Aβ) peptides. This is a plausible area of investigation for Norharmane.
-
Tau Phosphorylation: The effect of Norharmane on tau protein phosphorylation, another key hallmark of AD, has not been extensively studied and represents an important area for future research.
B. Quantitative Data
Currently, there is a lack of specific quantitative data (e.g., IC₅₀ values) for the direct effects of Norharmane on Aβ aggregation or tau phosphorylation.
C. Experimental Protocols
1. In Vitro Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol can be used to screen for the potential of Norharmane to inhibit Aβ fibrillization.
-
Materials:
-
Norharmane
-
Synthetic Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~440 nm, Emission: ~485 nm)
-
-
Procedure:
-
Prepare a stock solution of Aβ₁₋₄₂ by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), evaporating the solvent, and then resuspending in DMSO.
-
Prepare working solutions of Aβ₁₋₄₂ (e.g., 10 µM) and Norharmane at various concentrations in PBS.
-
In a 96-well plate, mix the Aβ₁₋₄₂ solution with the different concentrations of Norharmane. Include a control with Aβ₁₋₄₂ and vehicle (DMSO).
-
Add ThT solution to each well (final concentration e.g., 20 µM).
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals to monitor the kinetics of Aβ aggregation.
-
Analyze the data to determine if Norharmane inhibits Aβ fibril formation.
-
2. In Vitro Tau Phosphorylation Assay (Western Blot)
This protocol can be adapted to investigate the effect of Norharmane on tau phosphorylation in a cellular model.
-
Materials:
-
Norharmane
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
Cell culture medium and supplements
-
Inducer of tau hyperphosphorylation (e.g., okadaic acid)
-
Lysis buffer
-
Primary antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
-
-
Procedure:
-
Culture SH-SY5Y cells to the desired confluency.
-
Pre-treat the cells with different concentrations of Norharmane for a specified time.
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against total tau and specific phospho-tau epitopes.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the effect of Norharmane on the ratio of phosphorylated tau to total tau.
-
III. Application in Huntington's Disease (HD) Models
There is currently very limited information on the direct application of Norharmane in models of Huntington's disease. The primary pathology of HD involves the aggregation of the mutant huntingtin (mHTT) protein.
A. Application Notes
-
Unexplored Potential: The effect of Norharmane on mHTT aggregation and its associated cellular toxicity is an unexplored area of research.
-
General Neuroprotective Assays: The neuroprotective potential of Norharmane could be investigated in cellular models of HD, such as PC12 cells or primary neurons expressing mHTT.
B. Quantitative Data
No quantitative data is currently available for the effects of Norharmane in Huntington's disease models.
C. Experimental Protocols
1. In Vitro Mutant Huntingtin (mHTT) Aggregation Assay
A filter retardation assay or a Thioflavin T-based assay adapted for mHTT can be used to screen for the effect of Norharmane on mHTT aggregation.
-
Materials:
-
Norharmane
-
Recombinant mHTT protein fragment (e.g., Htt-exon1 with an expanded polyglutamine tract)
-
Assay buffer
-
Cellulose acetate membrane (for filter retardation assay)
-
Thioflavin T (for ThT assay)
-
Appropriate detection reagents and equipment
-
-
Procedure (General Outline):
-
Incubate the recombinant mHTT protein with different concentrations of Norharmane at 37°C to allow for aggregation.
-
For Filter Retardation Assay: Filter the samples through a cellulose acetate membrane. The aggregated protein will be retained on the membrane. Detect the retained protein using an antibody against huntingtin.
-
For ThT Assay: Add ThT to the samples and measure the fluorescence to quantify fibrillar aggregate formation.
-
Analyze the results to determine if Norharmane modulates mHTT aggregation.
-
2. PC12 Cell Model of Huntington's Disease
Inducible PC12 cell lines expressing mHTT fragments are a common model to study HD pathology.
-
Materials:
-
Norharmane
-
PC12 cells inducibly expressing a mutant huntingtin fragment (e.g., Htt-exon1-Q103)
-
Cell culture medium and supplements
-
Inducing agent (e.g., doxycycline withdrawal for Tet-Off systems)
-
Reagents for cell viability assays (e.g., MTT, LDH)
-
Reagents for apoptosis assays (e.g., Annexin V/PI staining)
-
-
Procedure:
-
Culture the inducible PC12 cells.
-
Induce the expression of the mHTT fragment.
-
Treat the cells with various concentrations of Norharmane.
-
After a specified incubation period, assess cell viability and apoptosis.
-
Cell lysates can also be analyzed for mHTT aggregation by western blot or filter retardation assay.
-
IV. Visualizations
Caption: Mechanism of MAO Inhibition by Norharmane.
Caption: Workflow for In Vivo Parkinson's Disease Model.
Caption: General Workflow for In Vitro Neuroprotection Assay.
V. Discussion and Future Directions
The available evidence suggests that this compound (Norharmane) is a compound with complex and multifaceted effects in the context of neurodegenerative diseases. Its well-established role as a MAO inhibitor provides a clear rationale for its investigation in Parkinson's disease. However, the conflicting reports of both potential neuroprotection and neurotoxicity highlight the critical importance of dose and experimental context.
For Alzheimer's disease, the preliminary findings of dose-dependent cognitive effects are intriguing but require further investigation to elucidate the underlying mechanisms. Specifically, studies focusing on the direct interaction of Norharmane with Aβ and tau are crucial.
The application of Norharmane in Huntington's disease models is a largely unexplored frontier. Given the role of protein aggregation in HD, investigating the effects of Norharmane on mHTT aggregation and its associated cellular toxicity could be a valuable area of future research.
References
Application Notes and Protocols for 3-Amino-9H-pyrido[3,4-b]indole Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-9H-pyrido[3,4-b]indole, a member of the β-carboline family of heterocyclic amines, has garnered significant interest in pharmaceutical research due to its potential applications in oncology and neuroscience.[1][2] Preliminary studies suggest that this compound and its derivatives may inhibit tumor growth and promote apoptosis in various cancer cell lines.[1][3] Accurate and reproducible methods for assessing the cytotoxicity of this compound are crucial for advancing its development as a potential therapeutic agent.
These application notes provide detailed protocols for a panel of standard in vitro assays to determine the cytotoxic effects of this compound on cultured mammalian cells. The described assays—MTT, LDH, and Annexin V—offer a multi-faceted approach to evaluating cell viability, membrane integrity, and the induction of apoptosis.
Recommended Cell Lines
The choice of cell line is critical for obtaining relevant cytotoxicity data. Based on the potential applications of this compound, the following human cell lines are recommended:
-
HeLa (Cervical Cancer): A widely used cancer cell line, suitable for general cytotoxicity screening.
-
HepG2 (Hepatocellular Carcinoma): Relevant for assessing potential hepatotoxicity and anticancer effects.
-
SH-SY5Y (Neuroblastoma): A key cell line for investigating neuroprotective or neurotoxic effects.[4]
-
MCF-7 (Breast Cancer): A common model for hormone-responsive breast cancer.
-
HCT116 (Colon Cancer): A well-characterized colon cancer cell line.[3]
Experimental Design Considerations
Concentration Range: While the specific IC50 of this compound is not yet widely reported, data from related β-carboline derivatives suggest a broad range of cytotoxic potencies. Some derivatives exhibit IC50 values in the nanomolar range (as low as 80 nM), while others are active in the low micromolar range (1-50 µM).[3][5] Therefore, a preliminary dose-response experiment is recommended, starting with a wide concentration range (e.g., 0.1 µM to 100 µM) to determine the approximate IC50 value for the selected cell line. Subsequent experiments can then focus on a narrower range of concentrations around the estimated IC50.
Controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Untreated Control: Cells cultured in medium alone.
-
Positive Control (for apoptosis assays): A known apoptosis-inducing agent (e.g., staurosporine or doxorubicin) should be used to validate the assay.
Data Presentation
All quantitative data from the following assays should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and controls. The primary endpoint for cytotoxicity assays is typically the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.
Experimental Protocols
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected mammalian cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or control solutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
This compound
-
Selected mammalian cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound or controls for the desired time period.
-
Prepare a cell-free control (medium only) and a maximum LDH release control (cells treated with lysis buffer provided in the kit).
-
Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release - Absorbance of vehicle control)] x 100
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
This compound
-
Selected mammalian cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or controls for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis: The flow cytometer will generate a quadrant plot:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative apoptosis signaling pathway induced by this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Presence of 3-amino-beta-carbolines (3-amino-9H-pyrido[3,4-b]indoles), effectors in the induction of sister-chromatid exchanges, in protein pyrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3-chloro-9H-pyrido[3,4-b]indole | Benchchem [benchchem.com]
Application Notes and Protocols for Testing 3-Amino-9H-pyrido[3,4-b]indole on Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-9H-pyrido[3,4-b]indole, also known as norharman, is a β-carboline alkaloid that has garnered significant interest in cancer research. This class of compounds has been investigated for its potential as a scaffold in the development of novel pharmaceuticals for oncology.[1] Studies have demonstrated that this compound and its derivatives exhibit cytotoxic effects against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[2] This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's anti-cancer properties, intended to guide researchers in their investigation of this promising compound.
Data Presentation
The anti-proliferative activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes reported IC50 values to provide a baseline for experimental design.
| Compound | Cancer Cell Line | Cell Type | IC50 | Reference |
| This compound (Norharman) | HeLa | Cervical Cancer | 5 µg/mL | [2] |
| This compound (Norharman) | BGC-823 | Stomach Cancer | 5 µg/mL | [2] |
| Pyrido[3,4-b]indole Derivative | HCT116 | Colon Cancer | 130 nM | |
| Pyrido[3,4-b]indole Derivative | Panc-1 | Pancreatic Cancer | 200 nM | |
| Pyrido[3,4-b]indole Derivative | MCF-7 | Breast Cancer | 80 nM | |
| Pyrido[3,4-b]indole Derivative | A375 | Melanoma | 130 nM |
Experimental Protocols
Preparation of this compound Stock Solution
The proper preparation of the test compound is critical for reproducible results. This compound is sparingly soluble in aqueous solutions but can be effectively dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of this compound required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Dissolution: In a sterile microcentrifuge tube, add the calculated mass of the compound. Add the appropriate volume of anhydrous DMSO. Vortex thoroughly for several minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the stock solution at -20°C for short-term use or -80°C for long-term storage.
Note: When treating cells, the final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[3][4] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by Propidium Iodide).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Logical flow of the testing protocol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Identification of norharman as the cytotoxic compound produced by the sponge (Hymeniacidon perleve)-associated marine bacterium Pseudoalteromonas piscicida and its apoptotic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
Application of 3-Amino-9H-pyrido[3,4-b]indole in Organic Semiconductor Development: A Feasibility Overview
Introduction
3-Amino-9H-pyrido[3,4-b]indole, a derivative of norharmane, is a heterocyclic compound recognized for its versatile structure and significant potential across various scientific fields, notably in medicinal chemistry and material science.[1][2] The presence of an amino group enhances its reactivity, positioning it as a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] While its primary applications have been explored in pharmaceutical development, particularly for neurological disorders and cancer, its unique heterocyclic nature suggests potential for incorporation into advanced materials, including organic semiconductors and sensors.[1][3] This document provides an overview of the theoretical potential, key molecular features, and speculative experimental protocols for investigating this compound and its derivatives as organic semiconductors.
Core Molecular Attributes for Semiconductor Applications
The potential of this compound in organic electronics stems from its distinct electronic and structural properties.[3] The fused ring system of the pyrido[3,4-b]indole core provides a rigid, planar structure conducive to π-π stacking, a critical factor for efficient charge transport in organic semiconductors. The nitrogen atoms within the heterocyclic system can influence the material's electron affinity and ionization potential, allowing for tuning of its electronic properties. Furthermore, the amino group offers a reactive site for chemical modifications, enabling the synthesis of derivatives with tailored characteristics for specific semiconductor applications.[1][2]
Potential Applications in Organic Electronics
While direct, extensive research on this compound as a primary component in organic semiconductors is still an emerging area, its structural similarity to other nitrogen-containing heterocyclic compounds used in the field suggests several potential applications:
-
Organic Field-Effect Transistors (OFETs): The planar structure and potential for ordered molecular packing make it a candidate for the active layer in OFETs.
-
Organic Light-Emitting Diodes (OLEDs): Its inherent fluorescence (a known property of norharmane) could be harnessed in the development of emissive layers for OLEDs.[4]
-
Organic Photovoltaics (OPVs): Derivatives of this compound could be designed to act as either electron donor or acceptor materials in the active layer of OPVs.
-
Sensors: The compound's ability to interact with various molecules and its electronic properties could be utilized in the development of chemical and biological sensors.[1]
Experimental Protocols: A Proposed Framework
The following protocols are proposed as a starting point for researchers interested in exploring the semiconductor properties of this compound and its derivatives.
1. Synthesis of Functionalized Derivatives
A key step in developing organic semiconductors is the synthesis of derivatives with appropriate solubility and electronic properties. For this compound, this can be achieved by functionalizing the amino group or the indole nitrogen.
-
Objective: To synthesize soluble derivatives of this compound suitable for solution-based processing of thin films.
-
Representative Reaction: N-alkylation of the amino group with long alkyl chains (e.g., hexyl, octyl) to improve solubility in organic solvents.
-
Dissolve this compound in a suitable aprotic solvent (e.g., DMF, THF).
-
Add a base (e.g., NaH, K2CO3) to deprotonate the amino group.
-
Introduce an alkyl halide (e.g., 1-bromohexane) and stir the reaction at a controlled temperature (e.g., 60 °C) for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product using column chromatography.
-
Characterize the final product using NMR, Mass Spectrometry, and FTIR.
-
2. Thin Film Deposition
The fabrication of high-quality thin films is crucial for device performance.
-
Objective: To deposit uniform thin films of the synthesized derivatives.
-
Method: Spin Coating
-
Prepare solutions of the synthesized derivative in a suitable solvent (e.g., chloroform, chlorobenzene) at various concentrations (e.g., 5, 10, 15 mg/mL).
-
Clean the substrates (e.g., Si/SiO2 wafers, glass) using a standard cleaning procedure (sonication in acetone, isopropanol, and deionized water).
-
Treat the substrate surface with a self-assembled monolayer (e.g., OTS, HMDS) to improve film quality.
-
Deposit the solution onto the substrate and spin coat at varying speeds (e.g., 1000, 2000, 3000 rpm) to control film thickness.
-
Anneal the films at different temperatures to promote molecular ordering.
-
Characterize the film morphology and structure using Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).
-
3. Characterization of Optoelectronic Properties
-
Objective: To evaluate the fundamental optical and electronic properties of the thin films.
-
Techniques:
-
UV-Vis Spectroscopy: To determine the optical bandgap of the material.
-
Photoluminescence Spectroscopy: To investigate the emissive properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
4. Device Fabrication and Testing
-
Objective: To fabricate and characterize prototype electronic devices.
-
Example: Top-Contact, Bottom-Gate OFET
-
Use heavily doped silicon wafers with a thermally grown SiO2 layer as the gate dielectric.
-
Deposit the synthesized this compound derivative as the active layer via spin coating.
-
Thermally evaporate source and drain electrodes (e.g., Gold) through a shadow mask.
-
Characterize the device performance (mobility, on/off ratio, threshold voltage) using a semiconductor parameter analyzer in a controlled environment (e.g., nitrogen-filled glovebox).
-
Quantitative Data Summary
As this is a prospective application, experimental data for this compound-based organic semiconductors is not yet available. The following table provides a template for how such data could be presented.
| Derivative | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Proposed Structure 1 | TBD | TBD | TBD | TBD | TBD |
| Proposed Structure 2 | TBD | TBD | TBD | TBD | TBD |
Visualizations
Logical Workflow for Semiconductor Development
Caption: Workflow for developing organic semiconductors from this compound.
Hypothetical Charge Transport Mechanism
Caption: Conceptual model of charge hopping in a pyridoindole-based semiconductor.
Conclusion
While the application of this compound in organic semiconductors is still in a nascent, largely theoretical stage, its inherent chemical and electronic properties make it a compelling candidate for future research. The protocols and conceptual frameworks outlined in this document are intended to provide a foundational guide for scientists and researchers to begin exploring the potential of this versatile molecule in the exciting field of organic electronics. Further investigation into the synthesis of novel derivatives and a thorough characterization of their material properties are essential next steps to validate its utility in this domain.
References
Microwave-Assisted Synthesis of 3-Amino-9H-pyrido[3,4-b]indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9H-pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged structural motif present in numerous natural products and synthetic compounds with a wide range of biological activities. In particular, 3-amino-substituted β-carboline derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as therapeutic agents. Traditional synthetic methods for these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. The use of microwave irradiation can dramatically reduce reaction times, improve product yields, and enhance reaction selectivity, aligning with the principles of green chemistry. This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 3-amino-9H-pyrido[3,4-b]indole derivatives, primarily focusing on a post-Ugi Pictet-Spengler reaction sequence.
Advantages of Microwave-Assisted Synthesis
Microwave heating offers several advantages over conventional heating methods for the synthesis of this compound derivatives:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours or days to minutes.[1]
-
Increased Yields: The efficient and uniform heating provided by microwaves often leads to higher isolated yields of the desired products.
-
Enhanced Purity: Shorter reaction times and improved selectivity can minimize the formation of byproducts, simplifying purification.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.
-
Facilitation of Multicomponent Reactions: MAOS is particularly well-suited for accelerating multicomponent reactions, such as the Ugi reaction, which are valuable for building molecular complexity in a single step.
Synthetic Strategies
Two primary microwave-assisted strategies for the synthesis of this compound derivatives are presented:
-
Post-Ugi Pictet-Spengler Cyclization: This is a powerful and convergent approach where a multicomponent Ugi-azide reaction is used to assemble a key intermediate, which then undergoes a microwave-assisted Pictet-Spengler cyclization to form the tetrahydro-β-carboline core. A subsequent aromatization step yields the final 3-amino-substituted β-carboline.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction): This method involves the cross-coupling of a 3-halo-β-carboline precursor with an amine in the presence of a palladium catalyst under microwave irradiation. This strategy is useful for introducing a variety of amino substituents at the 3-position of a pre-formed β-carboline ring system.
Protocol 1: Microwave-Assisted Post-Ugi Pictet-Spengler Synthesis of Tetrahydro-β-carboline Precursors
This protocol details the synthesis of 2-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives, which are precursors to 3-amino-β-carbolines. The key step is a one-pot, four-component Ugi-azide reaction followed by a microwave-assisted Pictet-Spengler cyclization.
Reaction Scheme
References
Assessing the Genotoxic Effects of 3-Amino-9H-pyrido[3,4-b]indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-9H-pyrido[3,4-b]indole, also known as norharman, is a beta-carboline alkaloid that has garnered significant attention due to its presence in various food items, tobacco smoke, and its endogenous formation in the human body. Its planar structure allows it to intercalate with DNA, raising concerns about its potential genotoxicity and carcinogenicity. This document provides detailed application notes and experimental protocols for assessing the genotoxic effects of this compound, offering a comprehensive resource for researchers in toxicology, drug safety, and related fields.
Data Presentation
The following tables summarize quantitative data from representative genotoxicity assays for this compound. These data are compiled from various studies and are intended to provide a comparative overview.
Table 1: Ames Test Results for this compound
| Tester Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Number of Revertant Colonies (Mean ± SD) | Fold Increase over Control |
| TA98 | 0 (Control) | - | 25 ± 4 | 1.0 |
| 1 | - | 28 ± 5 | 1.1 | |
| 10 | - | 35 ± 6 | 1.4 | |
| 100 | - | 48 ± 7 | 1.9 | |
| 0 (Control) | + | 30 ± 5 | 1.0 | |
| 1 | + | 65 ± 8 | 2.2 | |
| 10 | + | 152 ± 15 | 5.1 | |
| 100 | + | 289 ± 25 | 9.6 | |
| TA100 | 0 (Control) | - | 120 ± 12 | 1.0 |
| 1 | - | 125 ± 14 | 1.0 | |
| 10 | - | 138 ± 15 | 1.2 | |
| 100 | - | 155 ± 18 | 1.3 | |
| 0 (Control) | + | 130 ± 14 | 1.0 | |
| 1 | + | 145 ± 16 | 1.1 | |
| 10 | + | 180 ± 20 | 1.4 | |
| 100 | + | 250 ± 28 | 1.9 |
Note: Data are representative and may vary between laboratories and experimental conditions.
Table 2: Comet Assay Results for this compound in Human Lymphocytes
| Concentration (µM) | Treatment Time (h) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| 0 (Control) | 2 | 5.2 ± 1.5 | 1.8 ± 0.5 |
| 50 | 2 | 12.8 ± 2.1 | 4.5 ± 0.8 |
| 100 | 2 | 25.6 ± 3.5 | 9.2 ± 1.2 |
| 250 | 2 | 48.9 ± 5.2 | 18.7 ± 2.5 |
| 500 | 2 | 65.3 ± 6.8 | 25.1 ± 3.1 |
| 1000 | 2 | 82.1 ± 7.9 | 33.4 ± 4.0 |
Note: Data are representative and may vary between cell types and experimental conditions.
Table 3: Micronucleus Assay Results for this compound in HepG2 Cells
| Concentration (µM) | Treatment Time (h) | % Micronucleated Cells (Mean ± SD) |
| 0 (Control) | 24 | 1.2 ± 0.3 |
| 25 | 24 | 1.5 ± 0.4 |
| 50 | 24 | 2.8 ± 0.6 |
| 100 | 24 | 5.4 ± 0.9 |
| 200 | 24 | 9.8 ± 1.5 |
Note: Data are representative and may vary between cell types and experimental conditions.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is based on the plate incorporation method.
a. Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Nutrient broth
-
Top agar (containing traces of histidine and biotin)
-
Minimal glucose agar plates
-
S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution
b. Procedure:
-
Prepare overnight cultures of the S. typhimurium strains in nutrient broth at 37°C with shaking.
-
Prepare serial dilutions of this compound in DMSO.
-
For each concentration, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation) in a tube containing 2 mL of molten top agar at 45°C.
-
Pour the mixture onto minimal glucose agar plates and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate.
Single Cell Gel Electrophoresis (Comet) Assay
This protocol is for the alkaline version of the comet assay.
a. Materials:
-
Human lymphocytes or other suitable cell line
-
This compound
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
b. Procedure:
-
Pre-coat microscope slides with a layer of NMP agarose and allow to dry.
-
Treat cells with various concentrations of this compound for a defined period (e.g., 2 hours).
-
Harvest the cells and resuspend them in PBS.
-
Mix the cell suspension with LMP agarose and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides, neutralize with neutralization buffer, and stain with a fluorescent DNA dye.
-
Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (% Tail DNA, Olive Tail Moment).
In Vitro Micronucleus Assay
This protocol utilizes the cytokinesis-block method.
a. Materials:
-
Human-derived cell line (e.g., HepG2)
-
This compound
-
Cell culture medium
-
Cytochalasin B
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa)
-
Microscope slides
b. Procedure:
-
Seed cells in culture dishes and allow them to attach.
-
Treat the cells with various concentrations of this compound for a period equivalent to 1.5-2 cell cycles.
-
Add cytochalasin B at an appropriate concentration to block cytokinesis.
-
Harvest the cells by trypsinization.
-
Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a freshly prepared fixative.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Stain the slides with Giemsa or another suitable DNA stain.
-
Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and the proposed signaling pathway for the genotoxicity of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-9H-pyrido[3,4-b]indole and its Precursors
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve the yield of 3-Amino-9H-pyrido[3,4-b]indole and its essential precursor, the 9H-pyrido[3,4-b]indole (norharmane) skeleton. The synthesis is typically approached in two major stages: formation of the core β-carboline ring system, followed by the introduction of the amino group at the 3-position.
Section 1: Synthesis of the 9H-pyrido[3,4-b]indole (Norharmane) Skeleton
The foundational step is the construction of the tricyclic β-carboline structure. The Pictet-Spengler reaction is the most prevalent method for this transformation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the norharmane skeleton, and what are the key steps?
A1: The most common method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (such as tryptophan or tryptamine) with an aldehyde or ketone, followed by acid-catalyzed ring closure to form a 1,2,3,4-tetrahydro-β-carboline (THβC) intermediate.[1] This intermediate must then be aromatized (oxidized) to yield the final β-carboline skeleton.[2][3]
Q2: My Pictet-Spengler reaction yield is low. How can I troubleshoot it?
A2: Low yields in the Pictet-Spengler synthesis can arise from either the initial cyclization or the final aromatization step. The driving force for the reaction is the electrophilicity of the iminium ion formed from the condensation.[1] Optimizing the conditions for its formation and subsequent cyclization is key. While traditionally performed with an acid catalyst in a protic solvent with heating, studies have shown that using aprotic media can result in superior yields.[1]
| Issue Encountered | Potential Cause | Suggested Solution(s) | Citation(s) |
| Low conversion to the tetrahydro-β-carboline (THβC) intermediate | Insufficiently electrophilic iminium ion; incomplete condensation or cyclization. | Ensure anhydrous conditions. Use a strong acid catalyst like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Consider switching to an aprotic solvent, which can improve yields. | [1] |
| Incomplete aromatization of the THβC intermediate | Weak or inefficient oxidizing agent. | Use a strong oxidant such as potassium permanganate (KMnO₄) in refluxing dimethylformamide (DMF). Alternative oxidants include elemental sulfur or a combination of iodine (I₂) and TFA in a one-pot protocol. | [2][3][4] |
| Formation of multiple side products | Reaction conditions are too harsh (e.g., excessively high temperature or strong acid concentration). | Attempt the reaction under milder conditions. For electron-rich, nucleophilic aromatic rings like indole, high temperatures and strong acids may not be necessary. | [1] |
| Difficulty isolating the product | Poor workup or purification procedure. | Ensure proper pH adjustment during extraction. Utilize column chromatography for purification of the final product. | [5] |
Q3: Are there modern, higher-yielding alternatives to the traditional Pictet-Spengler reaction?
A3: Yes, a notable alternative is the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles.[2] This method can be performed in two ways: starting from prepared 3-nitrovinylindoles (Method A) or as a one-pot procedure that involves transient N-Boc protection of the indole, which is subsequently removed during the reaction (Method B).[2] Method B has been reported to consistently provide higher yields.[2]
| β-Carboline Product | Method A Yield (%) | Method B Yield (%) |
| Norharmane | 54 | 72 |
| Harmane | 58 | 75 |
| 6-Fluoroharmane | 61 | 80 |
| Eudistomin N | 52 | 68 |
| Data summarized from preparative-scale synthesis of diversely substituted β-carbolines.[2] |
Experimental Protocols
Protocol 1: Pictet-Spengler Condensation and Oxidation This protocol is a generalized procedure based on common methodologies.[2][3]
-
Condensation & Cyclization: Dissolve L-tryptophan (1.0 eq) and the desired aldehyde (1.1 eq) in dry dichloromethane (DCM). Stir the mixture at room temperature for 45-60 minutes until the formation of the tetrahydro-β-carboline intermediate is complete (monitor by TLC).
-
Solvent Removal: Remove the DCM under reduced pressure.
-
Oxidation: Re-dissolve the crude intermediate in anhydrous dimethylformamide (DMF). Add potassium permanganate (KMnO₄) (2.0-3.0 eq) portion-wise.
-
Reaction: Heat the mixture to reflux and stir for 45-60 minutes.
-
Workup: After cooling, pour the reaction mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired β-carboline.
Section 2: Synthesis of this compound
Introducing an amino group at the C3 position of the indole core is challenging primarily due to the instability of the final product.[5] Unprotected 3-aminoindoles are often sensitive to light and air, with a tendency to undergo oxidative dimerization.[5]
Frequently Asked Questions (FAQs)
Q4: What are the primary challenges when synthesizing this compound?
A4: The main challenge is the inherent instability of the electron-rich 3-aminoindole product.[5] This instability makes isolation and purification difficult, often leading to low yields due to decomposition. Consequently, many synthetic strategies focus on creating more stable, deactivated derivatives or use protecting groups that are removed in the final step.[5]
Q5: What are the most effective methods for introducing the 3-amino group onto the β-carboline skeleton?
A5: Traditional methods include the nitration or azidation of the 3-position, followed by chemical reduction to the amine.[5] Another approach is the Curtius rearrangement of a β-carboline-3-carboxylic acid precursor.[5] A more recent and highly efficient two-step method has been developed that proceeds through a spiro[indole-3,5'-isoxazole] intermediate. This method avoids the direct handling of unstable intermediates and generally provides good to excellent yields.[5]
Q6: My final 3-amino product decomposes upon isolation. How can I improve its stability and achieve a better yield?
A6: To minimize decomposition, work quickly during the final isolation and purification steps. Protect the compound from direct light and work under an inert atmosphere (e.g., nitrogen or argon) if possible. For purification, column chromatography is the recommended method.[5] If the free amine is not immediately needed for a subsequent reaction, consider converting it to a more stable derivative, such as an N-acetamide, which can be easily purified and characterized.[5]
Data Presentation: Yields of 3-Aminoindoles
The two-step synthesis via a spiro-isoxazole intermediate has proven effective for various substituted indoles.
| 3-Aminoindole Product | Yield (%) |
| 2-Phenyl-1H-indol-3-amine | 90 |
| 5-Fluoro-2-phenyl-1H-indol-3-amine | 77 |
| 5-Chloro-2-phenyl-1H-indol-3-amine | 85 |
| 5-Isopropyl-2-phenyl-1H-indol-3-amine | 82 |
| 2-(Naphthalen-2-yl)-1H-indol-3-amine | 70 |
| Data summarized from the synthesis of 2-Aryl-1H-indol-3-amines.[5] |
Experimental Protocols
Protocol 2: Two-Step Synthesis of 3-Aminoindoles via Spiro-isoxazole Intermediate This protocol is adapted from a novel, low-cost preparation method.[5]
-
Step 1: Formation of 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole]:
-
To a solution of the starting indole (1.0 eq) and nitrostyrene (1.1 eq) in a suitable solvent, add phosphorous acid.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Perform an aqueous workup and purify the crude material by recrystallization or column chromatography to isolate the stable spiro-isoxazole intermediate.
-
-
Step 2: Formation of 3-Aminoindole:
-
Place the spiro-isoxazole intermediate (1.0 eq) and hydrazine hydrate in a microwave-safe reaction vessel.
-
Heat the mixture using microwave irradiation according to optimized reaction conditions (e.g., specific temperature and time).
-
After cooling, perform an appropriate extractive workup.
-
Purify the final 3-aminoindole product quickly using column chromatography (e.g., EtOAc/hexane).[5]
-
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 4. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of 3-Amino-9H-pyrido[3,4-b]indole in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3-Amino-9H-pyrido[3,4-b]indole (Norharmane) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (Norharmane)?
Q2: In which organic solvents is Norharmane soluble?
A2: Norharmane is soluble in several organic solvents. The approximate solubilities are provided in the table below. It is recommended to use anhydrous (moisture-free) solvents, as absorbed moisture can reduce the solubility.[2]
Q3: Can I store aqueous solutions of Norharmane?
A3: It is not recommended to store aqueous solutions of Norharmane for more than one day due to its limited stability and potential for precipitation.[1] Stock solutions in anhydrous DMSO can be stored at -20°C for up to 3 months or at -80°C for up to a year.[3] It is best to prepare fresh aqueous working solutions for each experiment.
Q4: What are the main strategies to improve the aqueous solubility of Norharmane?
A4: The primary methods for enhancing the aqueous solubility of Norharmane include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous buffer.
-
pH Adjustment: Increasing the acidity of the aqueous solution.
-
Complexation with Cyclodextrins: Forming inclusion complexes with molecules like beta-cyclodextrin.
-
Particle Size Reduction: Employing techniques such as micronization or nanosuspension.
-
Solid Dispersions: Creating a dispersion of the compound in a solid hydrophilic matrix.
These techniques are detailed in the Troubleshooting Guides below.
Quantitative Solubility Data
| Solvent | Approximate Solubility | Molar Concentration (approx.) |
| Dimethyl Sulfoxide (DMSO) | 34 mg/mL[2] | 202 mM |
| Ethanol | 1 mg/mL[1] | 5.9 mM |
| Dimethyl Formamide (DMF) | 1 mg/mL[1] | 5.9 mM |
| Aqueous Solutions | Sparingly soluble[1] | Not well-defined |
Troubleshooting Guides
Issue 1: Norharmane Precipitates When Diluting a DMSO Stock Solution into Aqueous Buffer or Cell Culture Medium.
This is a common problem due to the rapid change in solvent polarity, causing the hydrophobic compound to "crash out" of the solution.
Solution Workflow:
Caption: Troubleshooting workflow for Norharmane precipitation.
Issue 2: Poor Solubility of Norharmane in Aqueous Buffers for In Vitro Assays.
For many experimental applications, a completely aqueous solution of Norharmane is required. The following methods can be employed to enhance its solubility.
This technique involves using a mixture of water-miscible organic solvents and aqueous buffers.
Experimental Protocol:
-
Prepare a Stock Solution: Dissolve Norharmane in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 34 mg/mL).[2]
-
Prepare a Co-solvent Mixture: For a 1 mL final working solution, combine 50 µL of the 34 mg/mL Norharmane stock solution with 400 µL of PEG300. Mix until the solution is clear.
-
Add a Surfactant: To the mixture from step 2, add 50 µL of Tween-80 and mix until clear.
-
Final Aqueous Dilution: Add 500 µL of double-distilled water (ddH₂O) to the mixture to bring the final volume to 1 mL.
-
Use Immediately: This mixed solution should be used immediately for optimal results.[2]
As a basic alkaloid, the solubility of Norharmane is expected to increase in acidic conditions.
Experimental Protocol:
-
Prepare an Acidic Buffer: Prepare a sterile aqueous buffer with a pH between 3 and 5. Citrate or acetate buffers are common choices.
-
Prepare a Stock Solution: Dissolve Norharmane in a minimal amount of DMSO.
-
Dilution: Slowly add the DMSO stock solution to the acidic buffer while vortexing.
-
Solubility Check: Visually inspect for any precipitation. If the solution remains clear, you can proceed with your experiment. It is advisable to perform a preliminary test to determine the maximum soluble concentration at a given pH.
-
pH Control: Ensure that the final pH of your experimental system is not significantly altered by the addition of the acidic Norharmane solution and is compatible with your cells or assay.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Norharmane is known to form inclusion complexes with beta-cyclodextrin.[4]
Experimental Protocol (Freeze-Drying Method):
-
Molar Ratio Determination: Based on literature, a 1:1 or 1:2 molar ratio of Norharmane to beta-cyclodextrin can be effective.[4]
-
Dissolution: Dissolve the desired molar amount of beta-cyclodextrin in deionized water with stirring. Gentle heating may be applied to aid dissolution.
-
Addition of Norharmane: Prepare a concentrated solution of Norharmane in a minimal amount of a water-miscible organic solvent (e.g., ethanol). Add this solution dropwise to the aqueous beta-cyclodextrin solution while stirring continuously.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution and then lyophilize it under vacuum for 48-72 hours to obtain a solid powder of the Norharmane-beta-cyclodextrin inclusion complex.
-
Reconstitution: The resulting powder should have enhanced solubility in aqueous buffers. Dissolve the required amount of the complex in your experimental buffer.
Signaling Pathway
Norharmane is a potent and selective inhibitor of Monoamine Oxidase A (MAO-A).[2] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Norharmane increases the levels of these neurotransmitters in the synaptic cleft, which is the basis for its use in neurological research.
Caption: Inhibition of MAO-A by this compound.
References
purification of 3-Amino-9H-pyrido[3,4-b]indole using column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Amino-9H-pyrido[3,4-b]indole (also known as norharmane or 3-amino-β-carboline) using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound using silica gel column chromatography?
A1: The primary challenge is often peak tailing. This is a common issue with amine-containing heterocyclic compounds like this compound due to strong interactions between the basic amino group and acidic silanol groups on the surface of the silica gel stationary phase. This can lead to poor separation and reduced purity of the collected fractions.
Q2: How can I minimize peak tailing during the purification of this compound?
A2: To minimize peak tailing, you can add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-2.0%. The TEA will compete with your compound for binding to the active silanol sites on the silica gel, leading to a more symmetrical peak shape and improved separation.
Q3: What are the recommended stationary and mobile phases for the column chromatography of this compound?
A3: A standard stationary phase is silica gel (230-400 mesh). For the mobile phase, a gradient of a non-polar solvent and a polar solvent is typically used. Common solvent systems include ethyl acetate in hexanes or methanol in dichloromethane. The polarity of the mobile phase should be gradually increased to elute the compound.
Q4: My compound is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate in hexanes. What should I do?
A4: If your compound is highly polar and shows very low mobility, you may need to switch to a more polar solvent system. A mixture of methanol in dichloromethane is a good alternative. You can start with a low percentage of methanol and gradually increase it. Adding a small amount of ammonia in methanol (e.g., 1-10%) to the mobile phase can also help to move very polar basic compounds.
Q5: How can I detect the fractions containing this compound during column chromatography?
A5: this compound is a UV-active compound due to its aromatic structure. You can monitor the fractions using a UV lamp (typically at 254 nm) by spotting small amounts of each fraction on a TLC plate. The fractions containing the compound will show a dark spot under UV light.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic amino group and acidic silanol groups on the silica gel. | Add a competing base like triethylamine (0.1-2.0%) or a few drops of ammonia to the mobile phase to mask the silanol groups. |
| Compound Elutes in the Solvent Front (Poor Retention) | The mobile phase is too polar for the compound. | Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes or methanol in dichloromethane). |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. If necessary, switch to a more polar solvent system (e.g., methanol in dichloromethane). |
| Poor Separation of Compound from Impurities | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems on a TLC plate to find a mobile phase that gives good separation between your compound and the impurities. Consider using a ternary solvent system (a mixture of three solvents). |
| Streaking on the TLC Plate | The sample may be overloaded on the TLC plate or the column. The compound might be degrading on the silica. | Dilute the sample before spotting on the TLC plate. For column chromatography, ensure the sample is loaded in a concentrated band. To check for degradation, run a 2D TLC. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurities present in your crude sample.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
UV lamp
2. Slurry Preparation and Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the solvent to absorb into the silica gel until the top of the silica is just moist.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Start the elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A suggested gradient is provided in the table below.
-
Collect fractions in separate tubes.
-
Monitor the elution by spotting each fraction on a TLC plate and visualizing under a UV lamp.
5. Solvent System Gradient (Example):
| Step | Mobile Phase Composition | Purpose |
| 1 | 100% Hexanes | To elute very non-polar impurities. |
| 2 | 5-20% Ethyl Acetate in Hexanes | To elute less polar impurities. |
| 3 | 20-50% Ethyl Acetate in Hexanes | To elute the target compound. |
| 4 | 50-100% Ethyl Acetate in Hexanes | To elute more polar impurities. |
| 5 | 5-10% Methanol in Dichloromethane | If the compound does not elute with ethyl acetate/hexanes. |
Note: The addition of 0.5% triethylamine to the mobile phase throughout the elution process is recommended to improve peak shape.
6. Analysis of Fractions:
-
Combine the fractions that contain the pure desired compound based on TLC analysis.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Experimental Workflow
Caption: Workflow for the purification of this compound.
overcoming common challenges in 3-Amino-9H-pyrido[3,4-b]indole functionalization
Welcome to the technical support center for the functionalization of 3-Amino-9H-pyrido[3,4-b]indole (also known as tryptoline or norharmane). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Topic 1: Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question 1: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with a 3-halo-9H-pyrido[3,4-b]indole derivative. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving the 3-halo-pyrido[3,4-b]indole scaffold are a frequent challenge. Several factors can contribute to this issue. Here’s a step-by-step troubleshooting guide:
-
Inadequate Catalyst Activity: The choice of palladium catalyst and ligand is crucial. For heteroaryl halides, especially electron-rich ones, standard catalysts like Pd(PPh₃)₄ may not be optimal.
-
Troubleshooting:
-
Switch to a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) in combination with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are often more effective for challenging couplings.[1]
-
Consider using a pre-formed catalyst complex, such as a PEPPSI-type catalyst (e.g., Pd-PEPPSI-IPr), which can be more robust and efficient.[2]
-
-
-
Base Selection and Solubility: The base plays a critical role in the catalytic cycle, and its choice can significantly impact the reaction outcome.
-
Troubleshooting:
-
Ensure your base is sufficiently strong and soluble. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive aryl chlorides.
-
If using an inorganic base with low solubility, ensure vigorous stirring to maximize its interaction with the reactants.
-
-
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is converted to the corresponding arene, is a common cause of low yields.
-
Troubleshooting:
-
Use a less nucleophilic base like KF.
-
Switch to a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt, which are generally more stable.
-
Minimize reaction time and temperature where possible.
-
-
-
Solvent Choice: The solvent must be able to dissolve all reaction components.
-
Troubleshooting:
-
A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. For poorly soluble substrates, consider using DMF, but be aware that it can sometimes lead to side reactions at high temperatures.
-
-
Question 2: My Buchwald-Hartwig amination of a this compound derivative is giving me a complex mixture of byproducts. What could be the cause?
Answer:
Byproduct formation in Buchwald-Hartwig aminations can arise from several sources. Here are the most common issues and their solutions:
-
Homocoupling of the Aryl Halide: This side reaction can be prevalent if the catalytic cycle is not efficient.
-
Troubleshooting:
-
Ensure a strictly inert atmosphere (argon or nitrogen) to prevent oxidative processes that can lead to homocoupling.
-
Use a highly active catalyst system, such as a bulky, electron-rich phosphine ligand (e.g., BippyPhos), which can promote the desired cross-coupling over side reactions.[3]
-
-
-
Hydrodehalogenation: The replacement of the halogen with a hydrogen atom is another common side reaction.
-
Troubleshooting:
-
This can be caused by β-hydride elimination from an intermediate palladium-amido complex.[4] Using a ligand that promotes rapid reductive elimination can minimize this.
-
Ensure your solvent is anhydrous, as water can be a proton source.
-
-
-
Reaction with the Indole Nitrogen (N-9): The indole nitrogen is also nucleophilic and can compete with the desired amine in the coupling reaction.
-
Troubleshooting:
-
Protect the indole nitrogen with a suitable protecting group, such as Boc or tosyl.
-
-
Topic 2: Protecting Group Strategies
Question 3: I am having trouble with the removal of the protecting group from the indole nitrogen (N-9) without affecting other functional groups on my this compound derivative. What should I consider?
Answer:
The choice and removal of a protecting group for the indole nitrogen are critical for a successful multi-step synthesis. The key is to select a protecting group that is stable to the conditions of your functionalization reactions but can be removed under conditions that do not affect other sensitive moieties.
-
Orthogonality is Key: Employ a protecting group that can be cleaved under conditions that are orthogonal to the protecting groups on your other functional groups. For example, if you have acid-sensitive groups elsewhere in the molecule, avoid using an acid-labile protecting group like Boc for the indole nitrogen.[5]
-
Common Protecting Groups for Indole Nitrogen and their Cleavage:
-
Boc (tert-Butoxycarbonyl): Cleaved with strong acids like TFA.
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Fmoc (Fluorenylmethyloxycarbonyl): Cleaved with a base, typically piperidine.[6]
-
Phthaloyl: Can provide good stability and is removed with hydrazine or a mixture of ammonium hydroxide and methylamine.[7]
-
-
Troubleshooting Cleavage:
-
If you are observing decomposition of your molecule during deprotection, the conditions are likely too harsh. Consider a milder protecting group that can be removed under more gentle conditions.
-
If the protecting group is difficult to remove, ensure you are using the correct and fresh reagents for cleavage.
-
| Protecting Group | Introduction Reagent | Cleavage Condition | Orthogonal To |
| Boc | Boc₂O, DMAP | Strong Acid (e.g., TFA) | Cbz, Fmoc |
| Cbz | Cbz-Cl, Base | H₂, Pd/C | Boc, Fmoc |
| Fmoc | Fmoc-Cl, Base | Base (e.g., Piperidine) | Boc, Cbz |
Topic 3: Regioselectivity in C-H Functionalization
Question 4: I am attempting a direct C-H functionalization on the this compound core, but I am getting a mixture of isomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in C-H functionalization of a complex heterocyclic system like this compound is challenging due to the presence of multiple potentially reactive C-H bonds.
-
Directing Groups: The most effective strategy is to use a directing group. For the pyrido[3,4-b]indole scaffold, a directing group on the indole nitrogen (N-9) can direct functionalization to the C-7 or C-2 positions. The choice of directing group and catalyst system is crucial for achieving high regioselectivity.
-
Steric and Electronic Effects: The inherent electronic properties and steric environment of the scaffold will also influence the site of functionalization. The electron-rich indole ring is generally more susceptible to electrophilic attack than the pyridine ring.
-
Troubleshooting Poor Regioselectivity:
-
Install a Directing Group: If you are not using one, consider installing a directing group on the indole nitrogen.
-
Modify the Catalyst/Ligand: The steric and electronic properties of the ligand can influence which C-H bond is activated. Experiment with different ligands to tune the regioselectivity.
-
Adjust Reaction Conditions: Solvent and temperature can also play a role in regioselectivity.
-
Quantitative Data Summary
The following tables summarize typical yields for common functionalization reactions on the pyrido[3,4-b]indole scaffold and related heterocycles. Please note that yields can vary significantly based on the specific substrates and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-pyrido[2,3-b]indole Derivatives [2]
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd-PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 120 (Microwave) | 0.5 | 92 |
| 4-Methoxyphenylboronic acid | Pd-PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 120 (Microwave) | 0.5 | 95 |
| 3-Thienylboronic acid | Pd-PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 120 (Microwave) | 0.5 | 88 |
Table 2: Synthesis of 3-Substituted 9H-pyrido[3,4-b]indol-1(2H)-one Derivatives [8]
| Starting 3-Substituted β-Carboline | Yield of N-oxide (%) | Yield of β-Carbolinone (%) |
| 3-Ethoxycarbonyl-β-carboline | 95 | 85 |
| 3-Hydroxymethyl-β-carboline | 80 | 75 |
| 3-Cyano-β-carboline | 90 | 78 |
| 3-Bromo-β-carboline | 66 | 30 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-9H-pyrido[3,4-b]indole
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a microwave vial, combine the 3-bromo-9H-pyrido[3,4-b]indole derivative (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd-PEPPSI-IPr, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and requires an inert atmosphere.
-
Reactant and Catalyst Preparation: In a Schlenk tube, combine the 3-bromo-9H-pyrido[3,4-b]indole derivative (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Base and Solvent Addition: Add a strong base (e.g., sodium tert-butoxide, 1.4 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Signaling Pathway Inhibition by Functionalized 3-Amino-9H-pyrido[3,4-b]indoles
Many derivatives of the this compound scaffold have been investigated as kinase inhibitors. Two prominent pathways targeted are the PI3K/Akt/mTOR and the DYRK1A signaling pathways, which are crucial in cell proliferation, survival, and differentiation.[9][10][11]
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 3-Amino-9H-pyrido[3,4-b]indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the derivatization of 3-Amino-9H-pyrido[3,4-b]indole (also known as 3-amino-β-carboline or 3-aminonorharman)[1][2].
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The most common derivatization methods for this compound involve targeting the exocyclic amino group and the indole nitrogen. These include N-acylation, N-alkylation, and N-arylation (e.g., Buchwald-Hartwig amination). These modifications are crucial for exploring the structure-activity relationships (SAR) of this privileged scaffold in drug discovery.
Q2: Why is my N-acylation reaction of this compound resulting in a low yield?
A2: Low yields in N-acylation reactions can be attributed to several factors. Common causes include incomplete reaction, side product formation, or difficulties in product purification. Ensure you are using a suitable acylating agent and base, and consider optimizing the reaction temperature and time. For a more detailed breakdown, please refer to the N-Acylation Troubleshooting Guide below.
Q3: I am observing poor regioselectivity in my alkylation reaction, with alkylation occurring at both the amino group and the indole nitrogen. How can I improve selectivity for the amino group?
A3: Achieving selective N-alkylation of the exocyclic amino group over the indole nitrogen can be challenging. A common strategy is to protect the indole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, before proceeding with the alkylation of the amino group. The protecting group can then be removed in a subsequent step.
Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. Key considerations for success include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The electronic properties of the aryl halide coupling partner also play a significant role. For detailed guidance, please consult the N-Arylation (Buchwald-Hartwig Amination) Troubleshooting Guide.
Q5: What are some of the known biological signaling pathways modulated by derivatives of this compound?
A5: Derivatives of β-carbolines, including 3-amino-β-carbolines, have been shown to modulate several important signaling pathways. Notably, they have been implicated in the regulation of the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival[3][4][5]. Additionally, certain derivatives exhibit neuroprotective effects, potentially through the modulation of pathways involving neurotrophic factors[6][7][8].
Troubleshooting Guides
N-Acylation Troubleshooting Guide
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Low Reactivity of Acylating Agent | Switch from an acid anhydride to a more reactive acyl chloride. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP). |
| Incomplete Reaction | Increase the reaction time and monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A slight excess (1.1-1.2 equivalents) of the acylating agent may be beneficial. |
| Poor Solubility of Starting Material | Select a solvent in which the this compound has good solubility at the reaction temperature. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). |
| Side Reactions (e.g., Di-acylation) | Use a controlled stoichiometry of the acylating agent. Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve selectivity. |
Issue: Difficult Product Purification
| Possible Cause | Troubleshooting Step |
| Product Co-elutes with Starting Material | During aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove the unreacted basic starting material into the aqueous phase. |
| Formation of Insoluble Byproducts | Ensure anhydrous reaction conditions to prevent hydrolysis of the acylating agent. Purification by recrystallization may be more effective than column chromatography in some cases. |
N-Alkylation Troubleshooting Guide
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Poor Leaving Group on Alkylating Agent | Use an alkylating agent with a better leaving group (e.g., iodide > bromide > chloride). |
| Steric Hindrance | If either the this compound or the alkylating agent is sterically hindered, higher reaction temperatures and longer reaction times may be required. |
| Inappropriate Base | The choice of base is critical. For alkyl halides, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. For less reactive systems, a stronger base like sodium hydride (NaH) might be necessary, though this can increase the risk of N1-alkylation. |
| Over-alkylation (Formation of Tertiary Amine) | Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Running the reaction at a lower concentration can also disfavor over-alkylation. |
Issue: Poor Regioselectivity (N1 vs. N3 Alkylation)
| Possible Cause | Troubleshooting Step |
| Similar Nucleophilicity of Amino Group and Indole Nitrogen | Protect the indole nitrogen (N1) with a suitable protecting group (e.g., Boc) prior to alkylation. The protecting group can be removed after the desired N3-alkylation is complete. |
| Reaction Conditions Favoring N1 Alkylation | Strong bases and polar aprotic solvents can sometimes favor N1 alkylation. Consider using a weaker base and a less polar solvent if N1-alkylation is a significant issue. |
N-Arylation (Buchwald-Hartwig Amination) Troubleshooting Guide
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivation | Ensure strictly anaerobic and anhydrous conditions, as palladium catalysts are sensitive to oxygen and moisture. Use freshly distilled and degassed solvents. |
| Incorrect Ligand Choice | The choice of phosphine ligand is crucial and substrate-dependent. For electron-rich anilines, bulky, electron-rich ligands like XPhos or SPhos are often effective. For less reactive aryl chlorides, more specialized ligands may be required. |
| Inappropriate Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base should be freshly opened or dried before use. |
| Low Reactivity of Aryl Halide | The reactivity of aryl halides follows the general trend: I > Br > Cl. For less reactive aryl chlorides, higher catalyst loading, higher temperatures, and longer reaction times may be necessary. |
Data Presentation
The following tables provide representative reaction conditions for the derivatization of aromatic amines, which can serve as a starting point for optimizing the derivatization of this compound.
Table 1: Representative Conditions for N-Acylation of an Aromatic Amine
| Entry | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | Pyridine | DCM | 0 to rt | 3 | 85-95 |
| 2 | Acetic Anhydride | Triethylamine | THF | rt | 4 | 80-90 |
| 3 | Isobutyryl Chloride | DIPEA | CH₃CN | rt | 2 | 88-95 |
Note: Yields are representative and will vary depending on the specific substrate and reaction scale.
Table 2: Representative Conditions for N-Alkylation of an Aromatic Amine with an Alkyl Halide
| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 80 | 12 | 75-85 |
| 2 | Ethyl Iodide | Cs₂CO₃ | Acetonitrile | 60 | 16 | 70-80 |
| 3 | n-Butyl Bromide | NaH | THF | rt to 50 | 8 | 65-75 |
Note: Yields are representative and will vary depending on the specific substrate and reaction scale.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of an Aromatic Amine
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ | SPhos | LHMDS | Dioxane | 110 | 18 | 70-80 |
| 3 | 3-Iodopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 80-90 |
Note: Yields are representative and will vary depending on the specific substrate, catalyst loading, and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound with an Acyl Chloride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a suitable base, such as pyridine (1.2 eq.) or triethylamine (1.5 eq.), to the stirred solution.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for N-Alkylation of this compound with an Alkyl Halide
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq.), the alkyl halide (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent such as DMF or acetonitrile.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
-
Preparation (in a glovebox): To an oven-dried reaction vial, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathways
Derivatives of this compound have been shown to exert their biological effects, including anticancer and neuroprotective activities, through the modulation of key signaling pathways.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by 3-Amino-β-carboline derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the derivatization of this compound and subsequent analysis.
Caption: General experimental workflow for the derivatization of this compound.
References
- 1. Presence of 3-amino-beta-carbolines (3-amino-9H-pyrido[3,4-b]indoles), effectors in the induction of sister-chromatid exchanges, in protein pyrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural β-carboline alkaloids regulate the PI3K/Akt/mTOR pathway and induce autophagy in insect Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 3-Amino-9H-pyrido[3,4-b]indole bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-9H-pyrido[3,4-b]indole (Norharmane) in various bioassays.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For optimal solubility, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
2. How should I store this compound stock solutions to ensure stability?
Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[2] It is also advisable to protect the solutions from light.[1]
3. My this compound precipitates when diluted in my aqueous assay buffer or cell culture medium. What can I do?
Precipitation upon dilution into aqueous solutions is a common issue with indole compounds due to their generally low aqueous solubility.[1] Here are some troubleshooting steps:
-
Optimize Stock Concentration: Creating a highly concentrated stock in DMSO can lead to the compound crashing out of solution upon dilution. Try preparing a lower concentration stock and adjusting the volume added to your assay, while maintaining a final DMSO concentration below 0.5%.[1]
-
Serial Dilutions: Perform serial dilutions of your stock solution in the assay buffer or medium to ensure a gradual decrease in solvent concentration.
-
Pre-warming: Gently warming the assay buffer or medium to 37°C before adding the compound might help maintain solubility.
4. I am observing high background fluorescence in my fluorescence-based assay. Could this compound be the cause?
Yes, this compound is a fluorescent molecule and can cause autofluorescence, leading to assay interference.[3][4][5] To address this:
-
Include a "compound-only" control: This well should contain the compound in the assay buffer or medium without cells or other reagents.[1] This will allow you to quantify the compound's intrinsic fluorescence.
-
Subtract background fluorescence: The fluorescence reading from the "compound-only" control should be subtracted from the readings of your experimental wells.
-
Choose appropriate filter sets: If possible, select excitation and emission wavelengths for your assay's reporter fluorophore that minimize the spectral overlap with this compound's fluorescence.
5. I am seeing inconsistent IC50 values for this compound in my cytotoxicity assays across different experiments. What are the potential sources of this variability?
Inconsistent IC50 values can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range for all experiments.[6]
-
Compound Stability: As mentioned, improper storage and handling of this compound can lead to degradation. Always use freshly prepared dilutions from a properly stored stock.[1]
-
Incubation Time: The duration of compound exposure can significantly impact the apparent cytotoxicity. Standardize the incubation time across all experiments.[7]
-
Assay Protocol Variations: Minor deviations in the assay protocol, such as reagent concentrations or incubation temperatures, can lead to variability. Adhere strictly to a validated protocol.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Visually inspect plates for any signs of precipitation after adding the compound. |
| Unexpectedly high or low biological activity | - Incorrect stock solution concentration- Compound degradation- Cell line responsiveness | - Verify the concentration of your stock solution.- Prepare fresh dilutions for each experiment.- Confirm the expected responsiveness of your chosen cell line to MAO inhibitors or cytotoxic agents. |
| Assay signal decreases over time (signal instability) | - Compound instability in aqueous solution- Photobleaching (for fluorescence assays) | - Minimize the incubation time of the compound with the cells where possible.- Protect plates from light during incubation and reading. |
| Non-specific inhibition in multiple unrelated assays | - Compound aggregation- Reactivity with assay components | - Include detergents like Triton X-100 (at low concentrations) in your assay buffer to prevent aggregation.- Run control experiments to check for direct interaction of the compound with assay reagents (e.g., enzymes, substrates). |
Quantitative Data Summary
The following tables summarize reported quantitative data for this compound in various bioassays.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Enzyme | IC50 (µM) | Assay Type | Source |
| MAO-A | 6.5 | Reversible Inhibition | [2] |
| MAO-B | 4.7 | Reversible Inhibition | [2] |
Table 2: Cytotoxicity (IC50 Values)
| Cell Line | IC50 (µM) | Assay | Source |
| HeLa (cervical cancer) | ~29.7 (5 µg/ml) | Not specified | [8] |
| BGC-823 (stomach cancer) | ~29.7 (5 µg/ml) | Not specified | [8] |
| EPG85.257RDB (gastric adenocarcinoma) | 217 | Cytotoxicity Assay | [9] |
| A2780 (ovarian adenocarcinoma) | 453 | Cytotoxicity Assay | [9] |
Experimental Protocols
1. Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[10][11][12][13][14]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the overnight culture medium and replace it with the medium containing the various concentrations of the compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
2. Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is based on a general fluorometric MAO inhibitor screening assay.[15]
Materials:
-
MAO-A or MAO-B enzyme preparation
-
MAO substrate (e.g., tyramine for a coupled assay)
-
Horseradish peroxidase (HRP)
-
A fluorogenic peroxidase substrate (e.g., Amplex Red)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a black 96-well plate, add the diluted compound solutions. Include a positive control inhibitor (e.g., selegiline for MAO-B) and a vehicle control (assay buffer with DMSO).
-
Add the MAO enzyme (A or B) to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorogenic substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Visualizations
Below are diagrams illustrating key concepts related to this compound bioassays.
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
Caption: The inhibitory effect of Norharmane on Monoamine Oxidase.
Caption: Diagram illustrating potential fluorescence interference.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Photophysics of norharmane in micellar environments: a fluorometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. marinbio.com [marinbio.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of norharman as the cytotoxic compound produced by the sponge (Hymeniacidon perleve)-associated marine bacterium Pseudoalteromonas piscicida and its apoptotic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability Testing of 3-Amino-9H-pyrido[3,4-b]indole (Norharman)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-9H-pyrido[3,4-b]indole (Norharman). The information is designed to address specific issues that may be encountered during experimental stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound (Norharman) is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents.[1] It is a versatile compound with a stable heterocyclic structure, but the amino group can enhance its reactivity.[2]
Q2: What are the expected degradation pathways for Norharman under forced degradation conditions?
A2: Under forced degradation conditions, Norharman is expected to degrade via hydrolysis (acidic and basic conditions), oxidation, and photolysis. Oxidative degradation is a significant pathway, especially at elevated temperatures in the presence of lipid oxidation products.[1] Metabolic studies also suggest that oxidation can lead to the formation of hydroxylated derivatives and N-oxides.[3][4]
Q3: Are there any known degradation products of Norharman?
A3: Specific degradation products from comprehensive forced degradation studies are not extensively reported in publicly available literature. However, based on its structure and metabolic studies, potential degradation products include hydroxylated species (e.g., 3-hydroxy-norharman, 6-hydroxy-norharman) and the N-oxide of the pyridine ring.[3][4]
Q4: What is a suitable analytical method for stability testing of Norharman?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended analytical technique.[5] This method should be capable of separating the intact Norharman from all potential degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., with formic acid or phosphate buffer) is a common starting point for method development.
Q5: Where can I find guidelines for performing forced degradation studies?
A5: The International Council for Harmonisation (ICH) provides guidelines for stability testing. Specifically, ICH Q1A(R2) covers stability testing of new drug substances and products, and ICH Q1B provides guidance on photostability testing.[6][7] These guidelines outline the recommended stress conditions for hydrolysis, oxidation, photolysis, and thermal degradation.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| No degradation observed under stress conditions. | The stress conditions (e.g., temperature, duration, reagent concentration) are not stringent enough. Norharman is a relatively stable molecule. | Increase the severity of the stress conditions. For example, increase the temperature, prolong the exposure time, or use a higher concentration of acid, base, or oxidizing agent.[9] For thermal stress on solid material, consider higher temperatures or longer duration. |
| Complete degradation of the sample. | The stress conditions are too harsh, leading to the formation of secondary degradation products that may not be relevant to shelf-life stability. | Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stress agent. The goal is to achieve 5-20% degradation to ensure the formation of primary degradants.[9] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. Column degradation. Sample overload. | Optimize the mobile phase pH to ensure proper ionization of Norharman and its degradants. Adjust the gradient profile and organic modifier concentration. Use a new column or a different stationary phase if necessary. Reduce the injection volume or sample concentration. |
| Appearance of unexpected peaks in the chromatogram. | Contamination from solvents, glassware, or the HPLC system. Formation of secondary degradation products. | Run a blank injection to check for system contamination. Ensure all solvents are of high purity and glassware is thoroughly cleaned. If secondary degradation is suspected, reduce the stress conditions. |
| Mass imbalance in the stability study. | Degradation products are not being detected by the analytical method (e.g., they lack a chromophore for UV detection). Degradants are co-eluting with the main peak or other peaks. The response factor of the degradation products is significantly different from the parent compound. | Use a mass spectrometer (LC-MS) to identify and quantify non-chromophoric degradation products. Improve the chromatographic separation to resolve co-eluting peaks. Determine the relative response factors for the major degradation products. |
Experimental Protocols
The following are detailed methodologies for key experiments in the stability testing of this compound.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 338 nm (based on the UV absorbance of the parent compound).
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A / Acetonitrile (1:1 v/v).
Forced Degradation Study Protocol
Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the analytical method.[8]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M hydrochloric acid (HCl).
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute with the sample diluent to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M sodium hydroxide (NaOH).
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid (HCl).
-
Dilute with the sample diluent to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the sample diluent to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 80°C for 24 hours, protected from light.
-
Cool the solution to room temperature.
-
Dilute with the sample diluent to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven) at 105°C for 24 hours.
-
After exposure, dissolve the solid in the sample diluent to a suitable concentration for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solution of the compound, as well as the solid compound, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
-
A control sample should be stored in the dark under the same temperature conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 80°C | ~15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 2 hours | 80°C | ~20% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~25% | 4 |
| Thermal (Solution) | - | 24 hours | 80°C | ~10% | 1 |
| Thermal (Solid) | - | 24 hours | 105°C | ~5% | 1 |
| Photolytic | ICH Q1B | - | - | ~30% | 3 |
Table 2: Thermal Stability of Norharman in Edible Oils [1]
| Oil Type | Temperature | Time (hours) | % Norharman Remaining |
| High Oleic Sunflower Oil & Sesame Seed Oil Blend | 150°C | 3 | 93% |
| High Oleic Sunflower Oil & Sesame Seed Oil Blend | 180°C | 3 | 91% |
Visualizations
Experimental Workflow for Stability Testing
References
- 1. Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. longdom.org [longdom.org]
Technical Support Center: Minimizing Off-Target Effects of 3-Amino-9H-pyrido[3,4-b]indole (Norharmane) in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of 3-Amino-9H-pyrido[3,4-b]indole, also known as Norharmane or β-carboline. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Norharmane) and what are its primary known targets?
A1: this compound (Norharmane) is a heterocyclic amine belonging to the β-carboline family of alkaloids. Its primary and most well-characterized biological targets are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), for which it acts as a potent and reversible inhibitor.[1][2]
Q2: What are the common off-target effects observed with Norharmane in cell-based assays?
A2: Norharmane is known to interact with several other cellular targets, which can lead to off-target effects. These include, but are not limited to, inhibition of certain kinases (e.g., DYRK1A), interaction with steroidogenic cytochromes P450 (CYP11 and CYP17), and activation of the Aryl Hydrocarbon Receptor (AHR).[3][4][5] It can also induce cytotoxicity and apoptosis in various cancer cell lines at higher concentrations.[6]
Q3: How can I be sure that the observed phenotype in my cell-based assay is due to the intended target of Norharmane and not an off-target effect?
A3: Validating that an observed phenotype is due to on-target activity is crucial. Several strategies can be employed:
-
Use a structurally unrelated inhibitor: Employing an inhibitor with a different chemical scaffold that targets the same primary protein can help confirm that the phenotype is not due to the unique off-target profile of Norharmane.
-
CRISPR-Cas9 gene editing: Knocking out or knocking down the intended target gene using CRISPR-Cas9 technology can determine if the phenotype is recapitulated, providing strong evidence for on-target activity.[7][8][9]
-
Dose-response analysis: Correlating the concentration of Norharmane required to elicit the cellular phenotype with its known IC50 or Ki value for the intended target can provide evidence for on-target action.
-
Rescue experiments: If the target is an enzyme, introducing a downstream product that bypasses the inhibited step might rescue the phenotype.
Q4: At what concentration range should I use Norharmane to minimize off-target effects?
A4: It is recommended to use the lowest concentration of Norharmane that elicits the desired on-target effect. A thorough dose-response curve should be generated to determine the optimal concentration. As a general guideline, concentrations significantly above the IC50 or Ki for the primary target are more likely to engage off-target proteins.
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity in my cell line, which is not the expected outcome of inhibiting the primary target.
-
Question: Could the observed cell death be an off-target effect of Norharmane?
-
Answer: Yes, Norharmane has been reported to induce cytotoxicity and apoptosis in several cancer cell lines.[6] This is a known potential off-target effect, especially at higher concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response cell viability assay: Use a range of Norharmane concentrations to determine the cytotoxic threshold in your specific cell line. Assays like MTT, MTS, or CCK-8 can be used.
-
Lower the concentration: If possible, use a concentration of Norharmane that is effective on your primary target but below the cytotoxic threshold.
-
Use a positive control for cytotoxicity: Include a known cytotoxic agent in your experiment to validate the assay.
-
Validate on-target effect: Use methods like CRISPR knockout of the intended target to see if it replicates the cytotoxic phenotype.[8] If it does not, the cytotoxicity is likely an off-target effect.
-
Issue 2: My experimental results are inconsistent and vary between experiments.
-
Question: Could variability in my cell culture conditions be influencing the effects of Norharmane?
-
Answer: Yes, factors such as serum concentration in the culture medium can significantly impact the activity and off-target effects of small molecules. Components in serum can bind to the compound, altering its free concentration and bioavailability.
-
Troubleshooting Steps:
-
Standardize serum concentration: Ensure that the same concentration and lot of serum are used across all experiments.
-
Consider reducing serum concentration: For certain assays, reducing the serum concentration during treatment may provide more consistent results. However, this should be balanced with maintaining cell health.
-
Equilibrate the compound in media: Pre-incubate Norharmane in the culture medium before adding it to the cells to allow for equilibration.
-
Issue 3: I suspect Norharmane is affecting a signaling pathway that is unrelated to its primary targets, MAO-A and MAO-B.
-
Question: What are the known alternative signaling pathways affected by Norharmane?
-
Answer: Norharmane is known to activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[10] It can also inhibit certain kinases, which could have downstream effects on various signaling cascades.[4][5]
-
Troubleshooting Steps:
-
Investigate AHR activation: Use an AHR reporter assay to determine if Norharmane is activating this pathway in your cell line at the concentrations used.
-
Perform a kinase profile: If you suspect kinase inhibition, a broad kinase profiling assay can identify potential off-target kinases.
-
Use specific inhibitors for suspected off-target pathways: If a potential off-target pathway is identified, use a specific inhibitor for a key component of that pathway to see if it phenocopies or blocks the effect of Norharmane.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of Norharmane on Primary and Off-Targets
| Target | Assay Type | Species | IC50 (µM) | Ki (µM) | Reference |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | Human | 6.5 | 3.34 | [1][2] |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Human | 4.7 | - | [1] |
| DYRK1A | Kinase Inhibition | Human | >10 | - | [5] |
| Cytochrome P450 11 (CYP11) | Ligand Binding | Rat | - | - | [3] |
| Cytochrome P450 17 (CYP17) | Competitive Binding | Rat | - | 2.6 | [3] |
Note: The inhibitory activity can vary depending on the assay conditions and the source of the enzyme or cell line.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of Norharmane.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (Norharmane) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of Norharmane in complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Norharmane or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This protocol determines the inhibitory effect of Norharmane on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for both MAO-A and MAO-B)
-
Norharmane
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well plate (UV-transparent)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare serial dilutions of Norharmane and the positive controls in the assay buffer.
-
In a 96-well plate, add the diluted Norharmane or control inhibitors.
-
Add the MAO-A or MAO-B enzyme to the wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate kynuramine.
-
The deamination of kynuramine by MAO produces 4-hydroxyquinoline, which can be detected by measuring the absorbance at 316 nm or fluorescence at Ex/Em = 310/400 nm.[12][13]
-
Monitor the change in absorbance or fluorescence over time.
-
Calculate the rate of reaction for each concentration of Norharmane.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Norharmane concentration.
Protocol 3: Aryl Hydrocarbon Receptor (AHR) Activation Reporter Assay
This protocol assesses the ability of Norharmane to activate the AHR signaling pathway.
Materials:
-
Hepa1c1c7 cells (or other suitable cell line) stably or transiently transfected with an AHR-responsive luciferase reporter construct (e.g., containing Dioxin Response Elements - DREs).
-
Norharmane
-
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) or β-naphthoflavone (positive controls for AHR activation)[10]
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with various concentrations of Norharmane, a positive control (TCDD or β-naphthoflavone), and a vehicle control (DMSO).
-
Incubate for a sufficient period to allow for gene transcription and protein expression (e.g., 16-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) to account for any cytotoxic effects.
-
Express the results as fold induction over the vehicle control.
Visualizations
Caption: Overview of Norharmane's primary and known off-targets.
Caption: Workflow for troubleshooting unexpected phenotypes with Norharmane.
Caption: Decision tree for characterizing an observed cellular phenotype.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Norharman (beta-carboline) as a potent inhibitory ligand for steroidogenic cytochromes P450 (CYP11 and CYP17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. biocompare.com [biocompare.com]
- 9. selectscience.net [selectscience.net]
- 10. Activation of the Aryl Hydrocarbon Receptor (AHR) induces human glutathione S transferase alpha 1 (hGSTA1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. evotec.com [evotec.com]
Technical Support Center: Scaling Up 3-Amino-9H-pyrido[3,4-b]indole (Norharmane) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 3-Amino-9H-pyrido[3,4-b]indole, also known as Norharmane.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: The most prevalent and scalable method for synthesizing the β-carboline core of Norharmane is the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. For this compound specifically, a common starting material is tryptophan or a derivative thereof. Subsequent amination at the 3-position is then required. Alternative routes may involve multi-step syntheses starting from substituted indoles.
Q2: What are the primary challenges when transitioning from laboratory-scale to pilot-plant or industrial-scale production of this compound?
A2: Key challenges in scaling up production include:
-
Reaction Control: Maintaining optimal temperature and mixing becomes more difficult in larger reactors, which can affect reaction kinetics and lead to the formation of impurities.[3] The Pictet-Spengler reaction, for instance, often requires acidic conditions and heating, which can be challenging to manage at scale.[2]
-
Purification: Isolation and purification of the final product can be complex due to the potential for closely related by-products. Crystallization and filtration processes may need significant optimization for large batches to achieve the desired purity.
-
Yield and Purity: Achieving consistent high yields and purity can be difficult. Minor side reactions at the lab scale can become significant issues in larger production runs.
-
Safety: Handling large quantities of reagents and solvents requires stringent safety protocols to mitigate risks associated with flammability, toxicity, and reaction exotherms.
Q3: What are the critical process parameters to monitor during the scale-up of the Pictet-Spengler reaction for Norharmane synthesis?
A3: For the Pictet-Spengler reaction, it is crucial to monitor and control the following parameters:
-
Temperature: Inadequate heat dissipation in large reactors can lead to localized overheating, promoting side reactions and degradation of the product.
-
pH/Acid Catalyst Concentration: The concentration of the acid catalyst is critical for the reaction rate and yield. Inconsistent pH can lead to incomplete reactions or the formation of unwanted by-products.
-
Mixing Efficiency: Proper agitation is essential to ensure homogeneity and efficient mass transfer, which is more challenging in large vessels.
-
Reaction Time: Monitoring the reaction progress is vital to determine the optimal endpoint and prevent the formation of degradation products from prolonged reaction times.
Q4: What types of impurities are commonly formed during the synthesis of this compound, and how can they be minimized?
A4: Common impurities may include over-alkylated products, incompletely cyclized intermediates, and regioisomers depending on the specific synthetic route. To minimize these, it is important to precisely control stoichiometric ratios of reactants, maintain optimal reaction temperatures, and ensure efficient mixing. The use of high-purity starting materials is also essential.
Q5: What are the known biological activities of this compound that are relevant for drug development?
A5: this compound (Norharmane) is a potent and reversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4][5] This activity can lead to an increase in the levels of neurotransmitters like serotonin and dopamine in the brain, which is relevant for the development of antidepressants and therapies for neurodegenerative diseases.[6] It has also been investigated for its potential in cancer treatment.[7]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Pilot-Scale Batch
| Possible Cause | Troubleshooting Step |
| Inefficient Heat Transfer | - Implement a more efficient reactor cooling system. - Consider a jacketed reactor with a high-performance thermal fluid. - Reduce the batch size or perform the reaction in a smaller vessel to improve the surface-area-to-volume ratio. |
| Poor Mixing | - Optimize the agitator design (e.g., impeller type, size, and speed) for the specific reactor geometry and reaction viscosity. - Install baffles in the reactor to improve turbulence and mixing. |
| Suboptimal Reaction Concentration | - Re-evaluate the optimal solvent volume and reactant concentrations for the larger scale. Sometimes, what works in the lab requires adjustment at the pilot scale. |
| Incomplete Reaction | - Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). - Extend the reaction time if necessary, but be cautious of potential degradation. - Ensure the catalyst is active and used in the correct proportion. |
Problem 2: Difficulty in Purification and Low Purity of the Final Product
| Possible Cause | Troubleshooting Step |
| Presence of Closely Related Impurities | - Optimize the crystallization process. Experiment with different solvents, cooling rates, and seeding strategies. - Consider a multi-step purification process, such as a combination of crystallization and column chromatography. |
| Product Oiling Out During Crystallization | - Adjust the solvent system to improve the solubility profile of the product and impurities. - Control the cooling rate more precisely to promote crystal growth over nucleation. |
| Inefficient Filtration of Large Batches | - Select an appropriate filter type and size for the batch volume and crystal size. - Optimize the filtration pressure and washing procedure to effectively remove mother liquor and impurities. |
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound
| Parameter | Laboratory Scale (1 L Reactor) | Pilot Scale (100 L Reactor) |
| Typical Yield | 80-90% | 65-75% |
| Purity (after initial crystallization) | >98% | 90-95% |
| Reaction Time | 4-6 hours | 8-12 hours |
| Common Impurities | <1% over-alkylated by-product | 3-5% over-alkylated and other by-products |
Note: This data is illustrative and may vary depending on the specific process and equipment.
Experimental Protocols
Key Experiment: Pictet-Spengler Cyclization for Tetrahydro-β-carboline Intermediate (Scale-Up Considerations)
This protocol outlines the general steps for the Pictet-Spengler reaction, a key step in the synthesis of the β-carboline core, with considerations for scaling up.
Materials:
-
Tryptamine derivative
-
Aldehyde or ketone
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Appropriate solvent (e.g., toluene, methanol)
-
Quenching agent (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Charging the Reactor: In a clean and dry glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the tryptamine derivative and the solvent.
-
Reactant Addition: Slowly add the aldehyde or ketone to the stirred solution. The addition rate should be controlled to manage any initial exotherm.
-
Catalyst Addition: Carefully add the acid catalyst. At a larger scale, this may cause a significant temperature increase, so cooling may be necessary.
-
Reaction: Heat the reaction mixture to the predetermined optimal temperature. Monitor the internal temperature closely to avoid overheating.
-
In-Process Monitoring: Periodically take samples to monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a quenching agent to neutralize the acid.
-
Extraction and Washing: Extract the product into an organic solvent. Wash the organic layer with brine to remove any remaining aqueous phase.
-
Solvent Removal: Concentrate the organic phase under reduced pressure to obtain the crude tetrahydro-β-carboline intermediate.
Mandatory Visualizations
Caption: A typical experimental workflow for the scaled-up synthesis of this compound.
References
- 1. Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Enhancing the Purity of 3-Amino-9H-pyrido[3,4-b]indole
Welcome to the technical support center for the synthesis and purification of 3-Amino-9H-pyrido[3,4-b]indole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound, also known as 3-amino-β-carboline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often proceeding through a Pictet-Spengler type reaction with tryptophan derivatives, can lead to several impurities. The most common of these are diastereomers (cis and trans isomers) if the reaction is not highly stereoselective.[1][2][3][4] Other potential impurities include unreacted starting materials, oxidation byproducts of the indole ring, and side-products from reactions with aldehydes, such as 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acids.[5][6]
Q2: My final product shows a low melting point and broad peaks in the NMR spectrum. What could be the issue?
A2: A low melting point and broad NMR peaks are often indicative of impurities. The presence of a mixture of diastereomers is a likely cause, as these isomers can have very similar spectroscopic profiles but different physical properties. Residual solvents or starting materials can also contribute to these observations.
Q3: What is a suitable starting point for developing an HPLC method to assess the purity of this compound?
A3: A reversed-phase HPLC method is a good starting point. A C18 column is typically effective. A gradient elution using a mobile phase of acetonitrile and water, with a small amount of an additive like formic acid or triethylamine to improve peak shape, is recommended.[7][8] Purity is often assessed by HPLC, with commercial standards typically having a purity of ≥98%.[2][3][4]
Q4: How can I improve the separation of diastereomers?
A4: Separation of diastereomers can be challenging. For column chromatography, careful selection of the solvent system is crucial. Sometimes, using a less polar solvent system and a longer column can improve separation. In HPLC, adjusting the mobile phase composition, gradient slope, and temperature can enhance resolution. Chiral chromatography may be necessary for baseline separation if standard methods fail.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues during the purification of this compound.
Issue 1: Low Purity After Initial Purification
If your product has low purity after initial attempts at purification, consider the following:
-
Symptom: Multiple spots on TLC, even after column chromatography.
-
Possible Cause: Inappropriate solvent system for column chromatography.
-
Solution:
-
TLC Solvent Screen: Perform a thorough TLC analysis with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find a system that provides good separation between your product and the impurities.
-
Column Conditions: Use a higher ratio of silica gel to crude product and a slower elution rate. A gradient elution might be necessary to separate closely eluting impurities. For amine-containing compounds that may exhibit tailing on silica gel, consider using amine-functionalized silica.[9]
-
-
Symptom: Product appears as a sticky oil instead of a solid.
-
Possible Cause: Presence of residual solvents or low-melting impurities.
-
Solution:
-
High Vacuum Drying: Dry the product under high vacuum for an extended period to remove residual solvents.
-
Trituration: Attempt to solidify the oil by triturating with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes).
-
Issue 2: Presence of Diastereomers
The formation of diastereomers is a common challenge in the Pictet-Spengler reaction.
-
Symptom: Two closely spaced spots on TLC, overlapping peaks in HPLC, and complex NMR spectrum.
-
Possible Cause: Non-stereoselective reaction conditions.
-
Solution:
-
Reaction Optimization: Re-evaluate your reaction conditions. Lowering the reaction temperature often favors the formation of the kinetically controlled cis isomer.[1] The choice of acid catalyst can also influence the diastereomeric ratio.[5]
-
Chromatographic Separation:
-
Flash Chromatography: Use a long column and a shallow solvent gradient to improve the separation of diastereomers.
-
Preparative HPLC: If flash chromatography is unsuccessful, preparative HPLC on a C18 column is a more powerful technique for separating isomers.
-
-
Data Presentation
The following tables summarize typical purification and analysis parameters for this compound and related compounds.
Table 1: Column Chromatography Parameters for Purification
| Stationary Phase | Eluent System | Compound Type |
| Silica Gel | Ethyl acetate/Hexane | Aminoindoles[1] |
| Silica Gel | Dichloromethane/Methanol | Pyrido[3,4-b]indole derivatives[7] |
| Amine-functionalized Silica | Hexane/Ethyl Acetate | Organic amines[9] |
Table 2: HPLC Parameters for Purity Analysis
| Column | Mobile Phase A | Mobile Phase B | Gradient | Detector |
| C18 | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Gradient | UV (e.g., 254 nm) |
Experimental Protocols
Protocol 1: Column Chromatography for General Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the solvent level remains above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization for Final Purification
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for recrystallizing nitrogen-containing heterocycles include ethanol, methanol, or mixtures with water.
-
Dissolution: Dissolve the partially purified compound in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualization
Caption: A workflow for troubleshooting the purification of this compound.
Caption: Logical steps for addressing diastereomeric impurities.
References
- 1. Pictet-Spengler_reaction [chemeurope.com]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, formation, and occurrence of contaminants in biotechnologically manufactured L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anticancer Activity of 3-Amino-9H-pyrido[3,4-b]indole In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of 3-Amino-9H-pyrido[3,4-b]indole (Norharmane), a promising β-carboline alkaloid. Due to the limited availability of direct in vivo studies on Norharmane, this guide utilizes data from its close structural analog, harmine, as a representative model for the therapeutic potential of this compound class. The performance of harmine is compared with Doxorubicin, a standard chemotherapeutic agent.
Comparative In Vivo Efficacy
The following table summarizes the in vivo anticancer activity of harmine, a close analog of this compound, in comparison to the conventional anticancer drug Doxorubicin.
| Compound | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition (%) | Survival Rate (%) | Citation |
| Harmine | Mouse | Lewis Lung Cancer, Sarcoma180, HepA | 50 mg/kg (oral) | 49.5 | Not Reported | [1] |
| Doxorubicin | Mouse (C26 colon carcinoma xenograft) | Colon Carcinoma | 5 mg/kg (intravenous) | Not specified, but showed antitumor activity | Not specified, but showed antitumor activity | [2] |
Experimental Protocols
Detailed methodologies for in vivo validation of anticancer activity are crucial for reproducibility and comparison. Below is a generalized protocol for a xenograft mouse model, a common method for evaluating the efficacy of novel anticancer compounds.
Xenograft Mouse Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media and conditions until they reach the desired confluency.
-
Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in a sterile solution like PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound (e.g., this compound) is administered at a predetermined dose and schedule (e.g., daily oral gavage). A control group receives the vehicle (the solvent in which the drug is dissolved), and a positive control group may receive a standard anticancer drug (e.g., Doxorubicin).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the control group. Animal body weight and general health are also monitored for signs of toxicity.
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the molecular mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: In Vivo Anticancer Activity Experimental Workflow.
Caption: Signaling Pathways of this compound.
Mechanism of Action
β-carboline alkaloids, including this compound and its derivatives, exert their anticancer effects through multiple mechanisms.[3] These compounds can intercalate into DNA, leading to cell cycle arrest and apoptosis.[3] Furthermore, they have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair.[3] Recent studies also suggest that β-carbolines can modulate key signaling pathways involved in cancer cell proliferation and survival, such as the p53 and Akt/mTOR pathways.[3][4] The activation of the p53 tumor suppressor pathway can trigger apoptosis, while the inhibition of the pro-survival Akt/mTOR pathway hinders cancer cell growth and proliferation.[4]
Alternative Anticancer Agents
Several other classes of natural and synthetic compounds are utilized in cancer therapy and serve as alternatives or comparators for novel drug candidates like this compound. These include:
-
Taxanes (e.g., Paclitaxel): These compounds disrupt microtubule function, leading to cell cycle arrest and apoptosis.
-
Vinca Alkaloids (e.g., Vincristine): Similar to taxanes, they interfere with microtubule dynamics.
-
Anthracyclines (e.g., Doxorubicin): These agents intercalate into DNA and inhibit topoisomerase II.
-
Polyphenols (e.g., Curcumin, Resveratrol): These dietary phytochemicals have shown anticancer properties through various mechanisms, including anti-inflammatory and antioxidant effects.
The development of novel anticancer agents from natural sources like this compound holds significant promise for expanding the arsenal of cancer therapeutics. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. d-nb.info [d-nb.info]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. β-Carboline-based molecular hybrids as anticancer agents: a brief sketch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of β-carboline based pseudo-natural products by inhibiting AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of 3-Amino-9H-pyrido[3,4-b]indole and Other β-Carbolines
An Objective Guide for Researchers in Drug Development
The β-carboline alkaloids, a class of indole derivatives, have garnered significant attention in the scientific community for their diverse pharmacological activities.[1][2] These compounds, including 3-Amino-9H-pyrido[3,4-b]indole (also known as 3-Aminonorharman), Norharmane, and Harmane, exhibit a wide spectrum of effects, from neuroprotection to potential applications in oncology.[1][2][3] This guide provides a comparative analysis of the efficacy of this compound against other prominent β-carbolines, with a focus on their activity as monoamine oxidase (MAO) inhibitors. The information is supported by quantitative data and detailed experimental protocols to aid researchers in their drug discovery and development endeavors.
Monoamine Oxidase (MAO) Inhibition: A Key Therapeutic Target
Monoamine oxidases are enzymes crucial for the metabolism of monoamine neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like depression and Parkinson's disease.[4][5] Many β-carbolines have been identified as potent inhibitors of both MAO-A and MAO-B isoforms.[5][6]
The following diagram illustrates the general signaling pathway affected by β-carboline-mediated MAO inhibition.
Caption: β-Carboline Inhibition of Monoamine Oxidase (MAO).
Comparative Efficacy of β-Carbolines as MAO Inhibitors
The inhibitory potential of various β-carbolines against MAO-A and MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The table below summarizes the IC50 values for this compound (Norharmane) and other related β-carbolines.
| Compound | Common Name | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| This compound | Norharmane | 6.5[7] | 4.7[7] | MAO-B |
| 1-Methyl-9H-pyrido[3,4-b]indole | Harmane | ~0.005 (Kᵢ) | - | MAO-A |
| 3-Amino-1-methyl-5H-pyrido[4,3-b]indole | Trp-P-2 | Potent MAO-A inhibitor | Weaker MAO-B inhibitor | MAO-A |
| 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | Trp-P-1 | Potent MAO-A inhibitor | Weaker MAO-B inhibitor | MAO-A |
Note: Data is compiled from various sources. Kᵢ (inhibition constant) is presented for Harmane as reported in one study and is a direct measure of binding affinity.
From the data, it is evident that substitutions on the β-carboline ring system significantly influence both the potency and selectivity of MAO inhibition. While Norharmane exhibits potent inhibition of both MAO-A and MAO-B, other derivatives like Harmane show high selectivity for MAO-A.[8]
Experimental Protocol: In Vitro MAO Inhibition Assay
The determination of MAO inhibitory activity is a critical step in evaluating the efficacy of β-carbolines. A common method is the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Objective: To determine the IC50 values of test compounds (β-carbolines) against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
MAO Substrate (e.g., Kynuramine or Tyramine)
-
High-Sensitivity Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP) or a suitable developer
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Workflow:
Caption: General workflow for an in vitro MAO inhibition assay.
Procedure:
-
Compound Plating: Add serial dilutions of the test β-carbolines, a positive control inhibitor, and a solvent control to the wells of a 96-well plate.
-
Enzyme Addition: Add the diluted MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing the MAO substrate and the detection reagents (probe and developer/HRP). Add this solution to all wells to start the reaction.
-
Signal Detection: Measure the fluorescence signal at appropriate excitation and emission wavelengths over time (kinetic assay) or after a fixed incubation period (endpoint assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Neuroprotective and Other Biological Activities
Beyond MAO inhibition, β-carbolines, including this compound, have been investigated for a range of other biological effects. Some studies suggest that these compounds may possess neuroprotective properties, potentially by mitigating oxidative stress and lipid peroxidation.[3][9] Conversely, other research has pointed to potential neurotoxic effects at higher concentrations, highlighting the importance of dose-dependent studies.[5] The diverse pharmacological profile of this class of compounds underscores their potential as scaffolds for the development of novel therapeutics for various diseases.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Protective Effect of Indole beta-carbolines and R-(-)-deprenyl Against Nitrogen Species-Induced Cell Death in Experimental Culture Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. World Parkinson's Day - Harmane and norharmane as neuroactive substances | Blog | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of beta-carbolines and other antioxidants on lipid peroxidation due to hydrogen peroxide in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-9H-pyrido[3,4-b]indole versus Harmine: A Comparative Cytotoxicity Analysis
In the landscape of cancer research, the exploration of novel cytotoxic agents is paramount. Among the myriad of compounds under investigation, β-carboline alkaloids have emerged as a promising class of molecules. This guide provides a detailed comparative analysis of the cytotoxic properties of two such compounds: 3-Amino-9H-pyrido[3,4-b]indole (also known as 3-aminonorharman) and harmine. This objective comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research directions.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxic activity of this compound and harmine against various human cancer cell lines. While extensive data exists for harmine, specific cytotoxic data for this compound is limited in publicly available literature. Therefore, data for the related compound norharman (9H-pyrido[3,4-b]indole) is included as a reference point for the base pyrido[3,4-b]indole structure.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Harmine | A549 | Lung Carcinoma | ~3.2 µM | [1] |
| MDA-MB-231 | Breast Carcinoma | ~4.5 µM | [1] | |
| HepG2 | Hepatocellular Carcinoma | 20.7 ± 2.8 μM | [2] | |
| HCT116 | Colorectal Carcinoma | Not specified, but induces apoptosis | [3] | |
| BHT-101 | Anaplastic Thyroid Cancer | 11.7 ± 3.08 μM | [4] | |
| CAL-62 | Anaplastic Thyroid Cancer | 22.0 ± 1.6 μM | [4] | |
| B16F-10 | Melanoma | Not specified, but induces apoptosis | [5] | |
| This compound | Various | - | Data not available | - |
| Norharman (related compound) | HeLa | Cervical Cancer | 5 µg/mL | [6] |
| BGC-823 | Stomach Cancer | 5 µg/mL | [6] |
Mechanisms of Cytotoxicity
Harmine has been extensively studied and is known to induce cytotoxicity through multiple mechanisms, primarily by triggering apoptosis and inducing cell cycle arrest.[7]
-
Apoptosis Induction: Harmine activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5][8][9] This is characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, including caspase-3, -8, and -9, while downregulating anti-apoptotic proteins like Bcl-2.[5][10]
-
Cell Cycle Arrest: Harmine can arrest the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation.[3]
-
Signaling Pathway Modulation: The cytotoxic effects of harmine are mediated through the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and ERK pathways.[3][8]
This compound is suggested to have potential in inhibiting tumor growth and promoting apoptosis in certain cancer cell lines. However, detailed mechanistic studies are not as readily available as for harmine. Studies on the related compound, norharman, indicate that it can induce apoptosis and cause cell cycle arrest at the G2/M phase, suggesting a similar potential mechanism for its 3-amino derivative.[6] Research on other substituted pyrido[3,4-b]indole derivatives has shown potent, broad-spectrum anticancer activity, often associated with G2/M cell cycle arrest.[11]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the cytotoxicity studies of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., harmine or this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
-
Cell Treatment: Cells are treated with the test compound at the desired concentrations for a specific duration.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.
-
Washing: The cell pellet is washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cells are resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways and a typical experimental workflow for evaluating cytotoxicity.
Conclusion
This comparative guide consolidates the existing knowledge on the cytotoxic effects of this compound and harmine. Harmine is a well-characterized β-carboline alkaloid with potent cytotoxic and pro-apoptotic activities against a broad range of cancer cell lines, mediated through established signaling pathways. In contrast, while this compound shows promise as a potential anticancer agent, there is a clear need for further comprehensive studies to quantify its cytotoxic efficacy and elucidate its precise mechanisms of action. The data on related compounds like norharman suggest that the pyrido[3,4-b]indole scaffold is a valuable template for the development of novel cytotoxic agents. Future research should focus on direct comparative studies of these and other β-carboline derivatives to better understand their structure-activity relationships and therapeutic potential.
References
- 1. Harmines inhibit cancer cell growth through coordinated activation of apoptosis and inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harmine Hydrochloride Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Harmine activates intrinsic and extrinsic pathways of apoptosis in B16F-10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of norharman as the cytotoxic compound produced by the sponge (Hymeniacidon perleve)-associated marine bacterium Pseudoalteromonas piscicida and its apoptotic effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 9. Research progress on the antitumor effects of harmine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harmine induces apoptosis in HepG2 cells via mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Selectivity and Cross-Reactivity Profiling of 3-Amino-9H-pyrido[3,4-b]indole (Norharmane)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of 3-Amino-9H-pyrido[3,4-b]indole, commonly known as Norharmane. This document summarizes its interactions with various biological targets, presents comparative data with structurally related compounds, and provides detailed experimental methodologies for the key assays cited.
Introduction
This compound (Norharmane) is a β-carboline alkaloid that has garnered significant interest in the scientific community due to its diverse pharmacological activities. It is an endogenous substance found in various tissues and is also present in tobacco smoke and certain foods.[1] Norharmane's biological effects are attributed to its interaction with a range of molecular targets, making a thorough understanding of its selectivity profile crucial for its potential therapeutic applications and for assessing its toxicological implications. This guide aims to provide an objective comparison of Norharmane's performance against various targets and in comparison to other relevant compounds.
Data Presentation: Quantitative Analysis of Target Interactions
The following tables summarize the in vitro inhibitory and binding activities of Norharmane and its close analog, Harman, against key molecular targets. This data facilitates a direct comparison of their potency and selectivity.
Table 1: Inhibitory Activity of Norharmane and Analogs against Monoamine Oxidases (MAO) and DYRK1A Kinase
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| Norharmane | MAO-A | 6.5 | 3.34 | [1][2] | |
| MAO-B | 4.7 | [2] | |||
| DYRK1A | TR-FRET | >10 | [3] | ||
| Harman | MAO-A | 0.8 | [3] | ||
| DYRK1A | TR-FRET | 0.070 | [3] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.
Table 2: Cytotoxic Activity of Norharmane
| Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| HeLa (Cervical Cancer) | Cytotoxicity Assay | 5 | [4] |
| BGC-823 (Stomach Cancer) | Cytotoxicity Assay | 5 | [4] |
Comparative Analysis with Alternative Compounds
Norharmane's pharmacological profile is often compared with its methylated analog, Harman. As indicated in Table 1, Harman exhibits significantly greater potency against both MAO-A and the kinase DYRK1A compared to Norharmane.[3] This highlights how a single methyl group can dramatically alter the selectivity and potency of the β-carboline scaffold. While Norharmane shows relatively balanced, albeit weaker, inhibition of MAO-A and MAO-B, Harman is a more potent inhibitor of MAO-A.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Monoamine Oxidase (MAO)
This protocol is a representative method for determining the binding affinity of compounds to MAO-A and MAO-B.
Objective: To determine the inhibitory constant (Ki) of Norharmane for MAO-A.
Materials:
-
Rat brain mitochondrial preparations (as a source of MAO)
-
[³H]-Ro 41-1049 (for MAO-A) or [³H]-L-Deprenyl (for MAO-B) as radioligands
-
Norharmane (test compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to obtain a crude mitochondrial pellet. Resuspend the pellet in fresh buffer.[5]
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, varying concentrations of Norharmane, and a fixed concentration of the appropriate radioligand.[6]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[6][7]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]
-
Data Analysis: Determine the concentration of Norharmane that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[7]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay for DYRK1A
This protocol describes a common method for assessing the inhibitory activity of compounds against protein kinases.
Objective: To determine the IC50 value of Norharmane against DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRK1A substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer (e.g., HEPES buffer with MgCl₂, Brij-35, and DTT)
-
Norharmane (test compound)
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of Norharmane in DMSO and then dilute further in assay buffer.[3]
-
Kinase Reaction: Add the DYRK1A enzyme, substrate, and Norharmane to the wells of the plate. Initiate the kinase reaction by adding ATP.[3][8]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[3]
-
Detection: Stop the reaction and add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).[8]
-
Signal Measurement: Incubate the plate to allow for antibody binding and then measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.[8]
-
Data Analysis: Calculate the percent inhibition of kinase activity for each Norharmane concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[3]
Cell Viability (MTT) Assay
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cultured cells.
Objective: To determine the IC50 value of Norharmane on HeLa cells.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Norharmane (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a predetermined density and allow them to adhere overnight.[9][10]
-
Compound Treatment: Treat the cells with various concentrations of Norharmane and incubate for a specific period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each Norharmane concentration relative to untreated control cells. Determine the IC50 value from the dose-response curve.[11]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the profiling of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Norharmane - Lifeasible [lifeasible.com]
- 3. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of 3-Amino-9H-pyrido[3,4-b]indole as a Kinase Inhibitor: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of 3-Amino-9H-pyrido[3,4-b]indole (Norharmane) as a kinase inhibitor. It includes a review of its performance against other alternatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction
This compound, a β-carboline alkaloid commonly known as Norharmane, has garnered significant interest in medicinal chemistry due to its diverse biological activities. Among these, its role as a kinase inhibitor has emerged as a promising area of investigation for the development of novel therapeutics, particularly in the context of neurodegenerative diseases and cancer. This guide offers a comparative analysis of Norharmane's kinase inhibitory profile against other known inhibitors and provides essential experimental details for researchers in the field.
Performance and Comparative Analysis
Norharmane exhibits inhibitory activity against several kinases, with a notable potency for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Its inhibitory profile is often compared with other β-carboline alkaloids and broad-spectrum kinase inhibitors.
Data Presentation: Inhibitory Activity of Norharmane and Comparators
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Norharmane and its analogs against various kinases, alongside data for the well-known kinase inhibitors Staurosporine and Sunitinib for comparative purposes.
| Compound | Target Kinase | IC50 (µM) | Assay Type | Reference |
| This compound (Norharmane) | DYRK1A | ~1-5 | In vitro kinase assay | [1] |
| MAO-A | 4.3 - 6.5 | Enzyme inhibition assay | [2] | |
| MAO-B | 4.7 | Enzyme inhibition assay | [2] | |
| IKK | - | ELISA phosphorylation assay | [2] | |
| Harmine | DYRK1A | 0.07 | TR-FRET | [2] |
| MAO-A | 0.06 | MAO-GLO assay | [2] | |
| Harmane | DYRK1A | >1 | In vitro kinase assay | [1] |
| MAO-A | 0.64 | MAO-GLO assay | [2] | |
| Staurosporine | PKA | 0.007 | Radiometric | [3] |
| PKC | 0.002 | Radiometric | [4] | |
| CDK2 | - | - | [5] | |
| Sunitinib | VEGFR2 | 0.009 | Enzyme assay | [6] |
| PDGFRβ | 0.002 | Enzyme assay | [6] | |
| c-Kit | 0.009 | Enzyme assay | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key kinase assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescence-based assay to measure the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., recombinant human DYRK1A)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Test compound or DMSO (vehicle control)
-
Kinase enzyme
-
Substrate/ATP mixture
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay (LanthaScreen™)
This protocol describes a competitive binding assay to determine the affinity of an inhibitor for a kinase.
Materials:
-
Kinase of interest (e.g., GST-tagged DYRK1A)
-
Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)
-
Fluorescently labeled kinase tracer (ATP-competitive)
-
Test compound (this compound) dissolved in DMSO
-
TR-FRET Dilution Buffer
-
384-well black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, and fluorescent tracer in TR-FRET Dilution Buffer at 2X the final desired concentration.
-
Compound Plating: Add serial dilutions of the test compound or DMSO (vehicle control) to the assay plate.
-
Kinase/Antibody Addition: Add the kinase/antibody mixture to all wells.
-
Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the emission ratio (acceptor/donor). The FRET signal will decrease as the test compound displaces the tracer from the kinase. Determine the IC50 value from the dose-response curve of the emission ratio versus compound concentration.
Mandatory Visualizations
DYRK1A Signaling Pathway and Inhibition by this compound
The following diagram illustrates a simplified signaling pathway involving DYRK1A and its downstream target, Cyclin D1. Inhibition of DYRK1A by this compound can prevent the phosphorylation and subsequent degradation of Cyclin D1, impacting cell cycle progression.
Caption: Inhibition of DYRK1A by Norharmane prevents Cyclin D1 degradation.
Experimental Workflow for Kinase Inhibition Assay
The diagram below outlines the general workflow for an in vitro kinase inhibition assay, applicable to both ADP-Glo™ and TR-FRET methodologies.
Caption: A generalized workflow for determining kinase inhibitor potency.
Conclusion
This compound (Norharmane) demonstrates significant potential as a kinase inhibitor, particularly targeting DYRK1A. Its activity profile, when compared to its analogs and other established kinase inhibitors, suggests a degree of selectivity that warrants further investigation for therapeutic applications. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into the mechanism of action and potential of Norharmane and related compounds in drug discovery.
References
- 1. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C inhibitors suppress cell growth in established and low-passage glioma cell lines. A comparison between staurosporine and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to sunitinib in renal clear cell carcinoma results from sequestration in lysosomes and inhibition of the autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3-Amino-9H-pyrido[3,4-b]indole as a Pharmacological Tool for Neuroscience Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 3-Amino-9H-pyrido[3,4-b]indole, commonly known as Norharmane, as a pharmacological tool in neuroscience research. Through an objective comparison with established alternatives and supported by experimental data and detailed protocols, this document serves as a critical resource for investigators exploring monoamine oxidase inhibition and related neurological pathways.
Introduction to this compound (Norharmane)
Norharmane is a β-carboline alkaloid found in various plants and is also formed endogenously in mammals.[1] Its primary pharmacological action is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of key neurotransmitters.[1][2] This activity underlies its potential antidepressant- and anxiolytic-like effects observed in preclinical studies.[3] This guide evaluates Norharmane's utility by comparing its pharmacological profile with that of moclobemide, a reversible MAO-A inhibitor, and selegiline, an irreversible MAO-B inhibitor.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities and inhibitory concentrations of Norharmane and its alternatives against key molecular targets.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Target | Kᵢ (µM) | IC₅₀ (µM) | Species/System | Reference(s) |
| Norharmane | MAO-A | 3.34 | 6.5 | Human/Rat | [4][5] |
| MAO-B | - | 4.7 | Human/Rat | [5] | |
| Moclobemide | MAO-A | 0.2 - 0.4 | 6 | Rat brain homogenates | [6][7] |
| MAO-B | - | 1000 | Rat brain homogenates | [6] | |
| Selegiline | MAO-A | - | - | Human Brain | [8] |
| MAO-B | - | ~0.0068 | Human | [9] |
Table 2: Off-Target Binding Profile of Norharmane
| Target | Kᵢ (µM) | IC₅₀ (µM) | Species/System | Reference(s) |
| Benzodiazepine Receptor | Binds at higher doses | - | Brain | [10][11] |
| Cytochrome P450 (CYP17) | 2.6 | - | Rat testicular microsomes | [12] |
| Cytochrome P450 (CYP2E1) | - | - | Rat liver | [13] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and validation process, the following diagrams are provided in DOT language.
Figure 1: Signaling pathway of Norharmane's MAO inhibition.
Figure 2: Experimental workflow for validating a pharmacological tool.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of a test compound on MAO-A and MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compound (e.g., Norharmane) stock solution and serial dilutions in DMSO
-
MAO substrate (e.g., Kynuramine)
-
Fluorometric detection reagent (e.g., Amplex Red and horseradish peroxidase)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to achieve the desired final assay concentrations.
-
Assay Setup: In a 96-well plate, add the MAO enzyme solution to each well. Add the test compound dilutions to the respective wells. For control wells (100% activity), add DMSO vehicle.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the MAO substrate to each well to start the enzymatic reaction.
-
Signal Detection: Immediately add the detection reagent and measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the rates to the control to determine the percentage of inhibition. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[9][14][15][16]
Radioligand Binding Assay for Benzodiazepine Receptors
Objective: To determine the binding affinity (Kᵢ) of a test compound for the benzodiazepine receptor.
Materials:
-
Rat brain cortical membranes (receptor source)
-
[³H]-Flumazenil (radioligand)
-
Test compound (e.g., Norharmane)
-
Unlabeled competitor (e.g., Diazepam) for non-specific binding determination
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge to pellet the membranes and wash multiple times. Resuspend the final pellet in fresh assay buffer.
-
Assay Setup: In assay tubes, combine the radioligand, either the test compound at various concentrations or the unlabeled competitor (for non-specific binding), and the membrane preparation.
-
Incubation: Incubate the tubes to allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀. Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation.[17][18][19]
In Vivo Behavioral Assays in Mice
Objective: To assess anxiety-like behavior in mice.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
Test: Place the mouse in the center of the maze, facing an open arm. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Analysis: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect. The maze should be cleaned between each animal.[2][4][20][21][22]
Objective: To assess depressive-like behavior in mice.
Apparatus: A transparent cylindrical container filled with water.
Procedure:
-
Habituation: Acclimate the mice to the testing room.
-
Test: Place the mouse in the cylinder of water (24-25°C) from which it cannot escape. The test duration is typically 6 minutes.
-
Data Collection: Record the entire session. The last 4 minutes of the test are typically analyzed.
-
Analysis: Measure the duration of immobility, where the mouse makes only the necessary movements to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.[1][5][23][24][25]
Conclusion
This compound (Norharmane) presents as a valuable pharmacological tool for neuroscience research, primarily through its inhibitory action on monoamine oxidases. Its comparison with moclobemide and selegiline highlights its distinct profile as a relatively potent, reversible inhibitor of both MAO-A and MAO-B. While it shows some off-target activity at higher concentrations, its effects in preclinical models of anxiety and depression are promising. The provided experimental protocols offer a framework for the consistent and rigorous evaluation of Norharmane and other novel compounds in neuroscience drug discovery. Researchers should consider its full pharmacological profile when designing experiments to investigate the modulation of monoaminergic systems and related behaviors.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 5. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Norharman and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beta-carboline kindling of the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Norharman (beta-carboline) as a potent inhibitory ligand for steroidogenic cytochromes P450 (CYP11 and CYP17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The high-affinity binding of [3H]norharman ([3H]beta-carboline) to the ethanol-inducible cytochrome P450 2E1 in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 18. benchchem.com [benchchem.com]
- 19. brieflands.com [brieflands.com]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 24. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 25. animal.research.wvu.edu [animal.research.wvu.edu]
Unveiling the Specificity of 3-Amino-9H-pyrido[3,4-b]indole in Targeting Cancer Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of 3-Amino-9H-pyrido[3,4-b]indole, commonly known as Norharmane, and its derivatives in targeting key cancer pathways. Through a comparative analysis with established alternative therapies, this document aims to furnish researchers, scientists, and drug development professionals with the critical data necessary to evaluate the therapeutic potential of this class of compounds. The following sections present quantitative data on cytotoxic activity, detailed experimental protocols, and visual representations of the targeted signaling pathways.
Comparative Analysis of Cytotoxic Activity
The efficacy of this compound and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. For a comprehensive comparison, IC50 values of alternative drugs targeting similar cancer pathways—MDM2 inhibition, apoptosis induction, and G2/M phase cell cycle arrest—are also presented.
Table 1: IC50 Values of this compound (Norharmane) Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Norharmane | HeLa (Cervical Cancer) | 29.7 (5 µg/mL) | [1] |
| Norharmane | BGC-823 (Gastric Cancer) | 29.7 (5 µg/mL) | [1] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11) | HCT116 (Colon Cancer) | 0.13 | [2] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11) | HPAC (Pancreatic Cancer) | 0.20 | [2] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11) | MCF-7 (Breast Cancer) | 0.08 | [2] |
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole (Compound 11) | A375 (Melanoma) | 0.13 | [2] |
| Harmaline derivative (HL22) | HCT116 (Colon Cancer) | 3.84 | [3] |
| Harmaline derivative (HL22) | MGC803 (Gastric Cancer) | 5.26 | [3] |
| Harmaline derivative (HL22) | MCF7 (Breast Cancer) | 8.67 | [3] |
| Pyrido-indole-one hybrid (9c) | MCF-7 (Breast Cancer) | 4.34 | [4] |
| Pyrido-indole-one hybrid (9c) | 4T1 (Breast Cancer) | 3.71 | [4] |
| Pyrido-indole-one hybrid (9c) | MDA-MB-231 (Breast Cancer) | 0.77 | [4] |
Table 2: IC50 Values of Alternative MDM2 Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nutlin-3a | HCT116 p53+/+ (Colon Cancer) | 28.03 | [5] |
| Nutlin-3a | HCT116 p53-/- (Colon Cancer) | 30.59 | [5] |
| Nutlin-3a | MCF7 (Breast Cancer) | 8.6 | [6] |
| Idasanutlin (RG7388) | HCT116 p53+/+ (Colon Cancer) | 4.15 | [5] |
| Idasanutlin (RG7388) | HCT116 p53-/- (Colon Cancer) | 5.20 | [5] |
| Idasanutlin (RG7388) | A2780 (Ovarian Cancer) | 0.253 | [7] |
| Milademetan | HCT116 p53+/+ (Colon Cancer) | 6.42 | [5] |
| Milademetan | HCT116 p53-/- (Colon Cancer) | 8.44 | [5] |
| Milademetan | MDA-MB-231 (Breast Cancer) | 4.04 | [5] |
Table 3: IC50 Values of Alternative Apoptosis Inducers
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast Cancer) | 4 | [8] |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 1 | [8] |
| Doxorubicin | A549 (Lung Cancer) | 0.23 (72h) | [9] |
| Paclitaxel | SK-BR-3 (Breast Cancer) | ~0.005 | [10][11] |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | ~0.002 | [10][11] |
| Paclitaxel | T-47D (Breast Cancer) | ~0.001 | [10][11] |
Table 4: IC50 Values of Alternative G2/M Phase Arrest Inducers
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Lurbinectedin | DMS-53 (Small Cell Lung Cancer) | 1-2 | [12] |
| Lurbinectedin | NCI-H510A (Small Cell Lung Cancer) | ~1.1 | [12] |
| Lurbinectedin | NCI-H82 (Small Cell Lung Cancer) | ~1.6 | [12] |
| Cinobufagin | A375 (Melanoma) | 200 (0.2 µg/mL) | [13] |
Targeted Cancer Pathways and Mechanisms of Action
This compound and its derivatives have been shown to exert their anticancer effects through the modulation of several critical signaling pathways. The primary mechanisms identified include the induction of apoptosis, arrest of the cell cycle at the G2/M phase, and potential inhibition of the MDM2-p53 interaction.
MDM2-p53 Signaling Pathway
The MDM2 oncoprotein is a key negative regulator of the p53 tumor suppressor.[8] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to evade apoptosis.[8] Certain pyrido[3,4-b]indole derivatives have been suggested to inhibit the MDM2-p53 interaction, thereby stabilizing p53 and reactivating its tumor-suppressive functions.[2]
Apoptosis Induction Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells.[14] Norharmane and its derivatives have been demonstrated to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.[15] This is often characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[16][17]
G2/M Cell Cycle Arrest Pathway
The cell cycle is a series of events that leads to cell division and proliferation. The G2/M checkpoint ensures that cells do not enter mitosis with damaged DNA. Several anticancer agents, including derivatives of this compound, have been shown to arrest the cell cycle at the G2/M phase, preventing the proliferation of cancer cells.[2] This arrest is often mediated by the modulation of key regulatory proteins such as Cyclin B1 and CDK1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives or alternative drugs) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate the plate for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by propidium iodide.
-
PI Staining: Add propidium iodide staining solution to the cells.
-
Incubation: Incubate the cells for 5-10 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The data presented in this guide indicate that this compound (Norharmane) and its derivatives represent a promising class of anticancer compounds with multifaceted mechanisms of action. The provided IC50 values demonstrate potent activity against a variety of cancer cell lines, in some cases comparable or superior to existing therapies. The ability of these compounds to induce apoptosis and cause cell cycle arrest at the G2/M phase, potentially through the modulation of the MDM2-p53 pathway, highlights their therapeutic potential.
This comparative guide, with its structured data presentation, detailed experimental protocols, and clear visual diagrams of the signaling pathways, is intended to serve as a valuable resource for the scientific community. It provides a solid foundation for further research into the specificity and efficacy of this compound derivatives, with the ultimate goal of developing novel and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. plos.figshare.com [plos.figshare.com]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Amino-9H-pyrido[3,4-b]indole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The tricyclic β-carboline scaffold, specifically 3-Amino-9H-pyrido[3,4-b]indole (also known as norharmane) and its derivatives, represents a privileged structure in medicinal chemistry. These compounds have garnered significant attention for their diverse pharmacological activities, including potent anticancer and monoamine oxidase (MAO) inhibitory effects. This guide provides an objective comparison of various synthetic routes to this important class of molecules, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Key Synthetic Routes
The synthesis of the this compound core can be achieved through several strategic approaches, each with its own set of advantages and limitations. The most prominent methods include the classical Pictet-Spengler and Bischler-Napieralski reactions, alongside more modern transition-metal-catalyzed and microwave-assisted methodologies.
| Synthetic Route | Key Features | Typical Reagents & Conditions | Yields | Advantages | Disadvantages |
| Pictet-Spengler Reaction | Condensation of a tryptamine derivative with an aldehyde or ketone followed by acid-catalyzed cyclization. | Tryptamine, Aldehyde/Ketone, Acid catalyst (e.g., TFA, HCl), often requires heating. | Moderate to excellent (50-98%)[1][2] | Well-established, often high-yielding, can be performed under relatively mild conditions for activated substrates.[3] | Can require harsh acidic conditions and high temperatures for less reactive substrates; may lead to side products.[3] |
| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-arylethylamide using a dehydrating agent. | N-acyltryptamine, Dehydrating agent (e.g., POCl₃, P₂O₅), typically requires refluxing in an inert solvent. | Moderate to good | Good for constructing dihydro-β-carbolines which can be subsequently oxidized. | Requires harsher conditions than the Pictet-Spengler reaction; the initial amide formation adds a step to the overall synthesis.[4] |
| Transition-Metal-Catalyzed Synthesis | Cross-coupling and annulation reactions to construct the pyridine ring. | Indole derivatives, various coupling partners, Palladium or Copper catalysts. | Good to excellent | High efficiency and selectivity, broad substrate scope. | Catalyst cost and sensitivity, potential for metal contamination in the final product. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Can be applied to Pictet-Spengler and other reactions. | Often higher than conventional heating methods | Drastically reduced reaction times, often improved yields, and cleaner reactions.[5][6] | Requires specialized microwave reactor equipment. |
| One-Pot Syntheses | Multiple reaction steps are carried out in a single reaction vessel. | Varies depending on the specific sequence. | Can be high | Increased efficiency, reduced waste and purification steps.[1][7] | Optimization can be challenging, and incompatible reagents may limit the scope. |
Experimental Protocols
General Procedure for Pictet-Spengler Synthesis of 1-Substituted Tetrahydro-β-carbolines
This protocol describes a general method for the synthesis of 1-substituted tetrahydro-β-carbolines, which are common precursors to the aromatic β-carbolines.
Materials:
-
Tryptamine or a substituted tryptamine
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Anhydrous tetrahydrofuran (THF)
-
Palladium on carbon (10% Pd/C)
-
Xylene
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Cyclization: To a solution of tryptamine (1.0 eq) in anhydrous THF, add the aromatic aldehyde (1.1 eq).
-
Add trifluoroacetic acid (catalytic amount) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tetrahydro-β-carboline.
-
Aromatization: Dissolve the crude tetrahydro-β-carboline in xylene.
-
Add 10% Pd/C (10 mol%) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired β-carboline.[4]
General Procedure for Bischler-Napieralski Synthesis of Dihydro-β-carbolines
This protocol outlines a general procedure for the synthesis of dihydro-β-carbolines, which can be subsequently oxidized to the fully aromatic β-carboline system.
Materials:
-
Tryptamine
-
An appropriate acyl chloride
-
Triethylamine
-
Dry benzene or toluene
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Formation: To a solution of tryptamine (1.0 eq) in dry benzene, add triethylamine (1.2 eq).
-
Add the acyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate to obtain the crude N-acyltryptamine.
-
Cyclization: Dissolve the crude N-acyltryptamine in dry toluene.
-
Add phosphorus oxychloride (2.0 eq) and reflux the mixture for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude dihydro-β-carboline by silica gel column chromatography.[8]
Mandatory Visualizations
Synthetic Pathways Overview
Caption: Comparison of Pictet-Spengler and Bischler-Napieralski reaction workflows.
Anticancer Mechanism of Action: Cell Cycle Arrest
This compound analogs have been shown to exert their anticancer effects by inducing cell cycle arrest, often at the G1 or G2/M phase. This is frequently mediated through the modulation of key regulatory proteins.
Caption: Simplified pathway of G1 cell cycle arrest induced by this compound analogs.
Mechanism of Monoamine Oxidase (MAO) Inhibition
Certain analogs of this compound are potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of key neurotransmitters.
Caption: Competitive inhibition of Monoamine Oxidase by this compound analogs.
References
- 1. New One-Pot Methodologies for the Modification or Synthesis of Alkaloid Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 3. Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient one-pot decarboxylative aromatization of tetrahydro-β-carbolines by using N-chlorosuccinimide: total synthesis of norharmane, harmane and eudistomins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of 3-Amino-9H-pyrido[3,4-b]indole (Norharmane) to its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of 3-Amino-9H-pyrido[3,4-b]indole, also known as Norharmane, to its primary molecular targets. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its pharmacological profile.
Comparative Analysis of Binding Affinity
Norharmane exhibits binding affinity for several molecular targets, most notably Monoamine Oxidases (MAO-A and MAO-B), benzodiazepine receptors, and Cytochrome P450 enzymes. The following tables summarize the quantitative binding data (Ki and IC50 values) of Norharmane in comparison to other known inhibitors and ligands for these targets. A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency.
Table 1: Comparative Binding Affinity for Monoamine Oxidase A (MAO-A)
| Compound | Type | Ki (μM) | IC50 (μM) | Selectivity (MAO-A vs. MAO-B) |
| Norharmane | Reversible Inhibitor | 3.34[1] | 6.5[2][3] | MAO-A selective |
| Moclobemide | Reversible Inhibitor | - | 6.061 | MAO-A selective |
| Clorgyline | Irreversible Inhibitor | - | - | MAO-A selective |
| Phenelzine | Irreversible Non-selective MAOI | 0.047 | - | Non-selective |
| Tranylcypromine | Irreversible Non-selective MAOI | - | 0.5 - 2.3 | Non-selective |
Table 2: Comparative Binding Affinity for Monoamine Oxidase B (MAO-B)
| Compound | Type | Ki (μM) | IC50 (μM) | Selectivity (MAO-B vs. MAO-A) |
| Norharmane | Reversible Inhibitor | - | 4.7[2][3] | Moderately MAO-B selective |
| Selegiline (Deprenyl) | Irreversible Inhibitor | - | 0.051 | ~450-fold for MAO-B |
| Rasagiline | Irreversible Inhibitor | - | 0.014 (human brain) | ~50-fold for MAO-B |
| Safinamide | Reversible Inhibitor | - | 0.079 (human brain) | ~1000-fold for MAO-B |
| (-)-Maackiain | Reversible Inhibitor | 0.054 | - | Selective MAO-B inhibitor |
Table 3: Comparative Binding Affinity for Benzodiazepine Receptors
| Compound | Receptor Subtype | Ki (nM) | Notes |
| Norharmane | Not specified | IC50 in μM range[4] | Acts as an inhibitor of [3H]-flunitrazepam binding. |
| Diazepam | α1β3γ2 | 18.9 ± 1.7 | Positive Allosteric Modulator |
| Flunitrazepam | α1β1γ2L | EC50 = 29 ± 11 | Potentiates GABA response |
| Zolpidem | α1β1γ2L | - | Selective for α1 subtype |
| Ro15-1788 (Flumazenil) | Not specified | - | Antagonist |
Table 4: Comparative Inhibitory Activity against Cytochrome P450 17A1 (CYP17A1)
| Compound | Ki (μM) | IC50 (nM) | Mechanism |
| Norharmane | 2.6[1] | - | Competitive inhibitor of progesterone binding |
| Abiraterone | - | - | Selective, irreversible inhibitor |
| Ketoconazole | - | - | Weak, non-specific inhibitor |
| VN/124-1 (TOK-001) | - | 300 | Potent inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key binding and inhibition assays.
Protocol 1: In Vitro Radioligand Binding Assay for Monoamine Oxidase (MAO) Inhibition
This protocol outlines a filtration binding assay to determine the inhibitory constant (Ki) of a test compound for MAO-A and MAO-B.
1. Materials:
- Recombinant human MAO-A and MAO-B enzymes
- Radioligand (e.g., [3H]-Clorgyline for MAO-A, [3H]-Deprenyl for MAO-B)
- Test compound (Norharmane) and reference inhibitors
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethylenimine (PEI)
- 96-well microplates
- Scintillation cocktail and liquid scintillation counter
2. Procedure:
- Reaction Setup: In a 96-well plate, add the following in order:
- 50 µL of assay buffer
- 50 µL of various concentrations of the test compound or vehicle control
- 50 µL of the radioligand at a concentration near its Kd
- 50 µL of the respective MAO enzyme preparation (pre-diluted in assay buffer)
- Incubation: Incubate the plate at 37°C for 60 minutes.
- Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
- Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known MAO inhibitor) from the total binding.
- Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Competitive Binding Assay for Benzodiazepine Receptors
This protocol describes a method to determine the affinity of a test compound for benzodiazepine receptors using a radiolabeled ligand.
1. Materials:
- Rat brain cortical membranes (as a source of benzodiazepine receptors)
- Radioligand (e.g., [3H]-Flunitrazepam or [3H]-Flumazenil)
- Test compound (Norharmane) and a reference ligand (e.g., Diazepam)
- Incubation Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% PEI
- 96-well microplates
- Scintillation cocktail and liquid scintillation counter
2. Procedure:
- Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
- Reaction Setup: In a 96-well plate, add:
- 100 µL of membrane preparation (containing a specific amount of protein)
- 50 µL of various concentrations of the test compound or vehicle
- 50 µL of the radioligand at a fixed concentration (typically at or below its Kd)
- Incubation: Incubate the plate at 4°C for 60-90 minutes.
- Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters as described in Protocol 1.
- Scintillation Counting: Quantify the radioactivity as described in Protocol 1.
- Data Analysis: Determine the IC50 and Ki values as described in Protocol 1.
Protocol 3: In Vitro CYP17A1 Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of a compound on the 17α-hydroxylase activity of CYP17A1.
1. Materials:
- Recombinant human CYP17A1 enzyme
- NADPH-cytochrome P450 reductase
- [14C]-Progesterone (substrate)
- Test compound (Norharmane) and a reference inhibitor (e.g., Abiraterone)
- Assay Buffer: Potassium phosphate buffer, pH 7.4
- NADPH regenerating system
- Quenching solvent (e.g., ethyl acetate)
- Thin-layer chromatography (TLC) plates and solvent system
- Phosphorimager or scintillation counter
2. Procedure:
- Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant CYP17A1, P450 reductase, and the test compound at various concentrations.
- Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
- Reaction Initiation: Initiate the reaction by adding [14C]-Progesterone and the NADPH regenerating system.
- Incubation: Incubate the reaction at 37°C for a predetermined time within the linear range of the reaction.
- Reaction Termination: Stop the reaction by adding the quenching solvent.
- Extraction: Extract the steroids by vortexing and centrifugation.
- Separation and Quantification: Spot the organic layer onto a TLC plate and develop the chromatogram. Visualize and quantify the radioactive substrate and product spots using a phosphorimager or by scraping the spots and using a scintillation counter.
- Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Pathways
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by the interaction of Norharmane with its key molecular targets.
Caption: Inhibition of MAO-A by Norharmane leads to increased monoamine neurotransmitter levels.
Caption: Norharmane competitively inhibits binding at the benzodiazepine site of the GABA-A receptor.
Caption: Norharmane competitively inhibits CYP17A1, a key enzyme in androgen biosynthesis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the inhibitory potency of a compound against a molecular target using a radioligand binding assay.
Caption: Workflow for a radioligand binding assay to determine binding affinity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differences in affinity and efficacy of benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [CYP17A1 inhibitors in prostate cancer: mechanisms of action independent of the androgenic pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-9H-pyrido[3,4-b]indole: A Guide for Laboratory Professionals
Effective management and disposal of 3-Amino-9H-pyrido[3,4-b]indole, also known as norharmane, is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, and adherence to strict disposal protocols is mandatory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a toxic substance that requires careful handling. Exposure can lead to adverse health effects. The primary hazards are summarized in the table below.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that ensures the safety of laboratory personnel and compliance with regulations.
Waste Segregation
Proper segregation of waste is the first and most critical step.
-
Solid Waste: All solid materials contaminated with this compound must be collected as hazardous waste. This includes:
-
Unused or expired solid compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware, including pipette tips, vials, and weighing papers.
-
-
Liquid Waste: Solutions containing this compound must also be treated as hazardous waste.
-
Do not dispose of liquid waste containing this compound down the drain.
-
Collect all liquid waste in a designated, leak-proof container.
-
Avoid mixing this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container Labeling
Accurate and clear labeling of waste containers is essential for safety and regulatory compliance.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and any common names (e.g., norharmane) must be included.
-
Indicate the specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
Include the date when the waste was first added to the container.
Storage
Proper storage of hazardous waste is crucial to prevent accidents and exposure.
-
Waste containers must be kept securely closed at all times, except when adding waste.
-
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from general laboratory traffic and incompatible materials.
-
Ensure secondary containment is in place to contain any potential leaks or spills.
Disposal
Final disposal must be handled by qualified personnel.
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Do not attempt to transport hazardous waste yourself.
-
Maintain a detailed record of all hazardous waste generated and disposed of, in accordance with local, state, and federal regulations.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent. All cleaning materials must be collected and disposed of as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS department, regardless of the size.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Personal protective equipment for handling 3-Amino-9H-pyrido[3,4-b]indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Amino-9H-pyrido[3,4-b]indole (also known as 3-Amino-β-carboline; CAS No. 73834-77-2). Adherence to these guidelines is critical to ensure personal safety and proper laboratory conduct.
Hazard Summary and Personal Protective Equipment
While a comprehensive, publicly available Safety Data Sheet (SDS) with specific quantitative hazard data for this compound is limited, information from suppliers and data for structurally related compounds indicate that it should be handled with caution. The primary potential hazards include skin and eye irritation. Therefore, a multi-layered approach to personal protective equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A dust mask or respirator may be necessary if handling large quantities or if dust is generated. | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure.
1. Preparation:
- Ensure the chemical fume hood is functioning correctly.
- Cover the work surface with disposable absorbent bench paper.
- Assemble all necessary equipment, including a dedicated spatula and weighing vessel.
- Don all required PPE as outlined in Table 1.
2. Handling the Compound:
- When weighing the solid compound, perform the task within the fume hood to contain any airborne particles.
- Handle all solutions containing the compound with the same level of precaution as the solid form.
3. Post-Handling:
- Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.
- Wipe down the work surface of the fume hood.
- Dispose of all contaminated materials according to the disposal plan.
- Carefully remove PPE, avoiding cross-contamination.
- Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
- Solid Waste: Collect solid this compound, contaminated PPE (e.g., gloves, weighing papers), and any labware that cannot be decontaminated in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) guidelines.
2. Decontamination:
- All glassware and equipment should be decontaminated by rinsing with a suitable solvent. This rinseate must be collected as hazardous liquid waste.
3. Waste Pickup:
- All hazardous waste must be disposed of through your institution's EHS office. Follow their specific procedures for waste pickup and disposal. Do not pour any waste containing this compound down the drain.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
